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  • Product: 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
  • CAS: 69622-41-9

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 2-(tert-butyl)-5-methyl-1H-indole For Researchers, Scientists, and Drug Development Professionals The indole ring system is a cornerstone of heterocyclic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(tert-butyl)-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its critical role in medicinal chemistry.[1][2] This bicyclic aromatic structure is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmacologically active natural products and synthetic drugs.[1] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of its electronic and steric properties, profoundly influencing its biological activity.

This guide focuses on a specific, thoughtfully substituted analog: 2-(tert-butyl)-5-methyl-1H-indole . The presence of a bulky tert-butyl group at the C2 position and an electron-donating methyl group at the C5 position imparts unique chemical characteristics that are of significant interest in drug design and synthetic chemistry. The tert-butyl group can serve as a lipophilic anchor and a steric shield, potentially enhancing metabolic stability and modulating binding interactions with biological targets.[3] This document provides a detailed exploration of its chemical properties, synthesis, reactivity, and potential applications to support advanced research and development.

Section 1: Core Chemical and Physical Properties

While specific experimental data for the 2-(tert-butyl)-5-methyl-1H-indole isomer is not extensively documented in publicly available literature, its properties can be reliably predicted based on closely related analogs like 2-tert-butyl-1H-indole. The bulky tert-butyl group generally increases the melting point and solubility in nonpolar organic solvents compared to simpler indoles.[4]

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₁₃H₁₇NBased on structure[5]
Molecular Weight 187.28 g/mol Calculated from formula[5]
CAS Number 13275-31-5 (for 6-methyl isomer)Reference for a closely related analog[5]
Appearance White to pale yellow or dark yellow solidInferred from analogs[4][6]
Melting Point ~75-76 °CBased on 2-tert-butyl-1H-indole[6]
Boiling Point > 85 °C at low pressure (0.05 Torr)Based on 2-tert-butyl-1H-indole[6]
Solubility Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate); low water solubilityThe bulky alkyl groups increase lipophilicity[4][7]
pKa ~17.7Predicted for the N-H proton, similar to 2-tert-butyl-1H-indole[6]

Section 2: Spectroscopic Profile

The structural identity of 2-(tert-butyl)-5-methyl-1H-indole can be unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy :

    • N-H Proton : A broad singlet typically appearing downfield (> 8.0 ppm), characteristic of the indole amine proton.

    • Aromatic Protons : Three signals corresponding to the protons at the C4, C6, and C7 positions of the benzene ring, and one signal for the C3 proton. The C3-H will appear as a singlet, while the benzene protons will show characteristic aromatic coupling.

    • Methyl Protons : A sharp singlet around 2.4 ppm, integrating to 3 protons.

    • tert-Butyl Protons : A sharp singlet around 1.4 ppm, integrating to 9 protons, indicative of the sterically bulky group.

  • ¹³C NMR Spectroscopy : The spectrum should display 13 distinct carbon signals. Key signals include the two carbons of the tert-butyl group (quaternary and methyls), the C5-methyl carbon, and the ten carbons of the indole ring system. The C2 carbon, bearing the tert-butyl group, will be significantly downfield.

  • Infrared (IR) Spectroscopy :

    • A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch.

    • Multiple peaks between 3100-3000 cm⁻¹ for aromatic C-H stretching.

    • Peaks just below 3000 cm⁻¹ for aliphatic C-H stretching of the methyl and tert-butyl groups.

    • Characteristic C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 187, corresponding to the molecular weight of the compound.

Section 3: Synthesis Methodology: The Fischer Indole Synthesis

The most reliable and classical approach for synthesizing 2,5-disubstituted indoles is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of an appropriate arylhydrazone. For 2-(tert-butyl)-5-methyl-1H-indole, the synthesis begins with the reaction of 4-methylphenylhydrazine and 3,3-dimethyl-2-butanone (pinacolone).

Experimental Protocol
  • Hydrazone Formation :

    • To a solution of 4-methylphenylhydrazine (1.0 eq) in ethanol, add 3,3-dimethyl-2-butanone (1.1 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

    • The resulting hydrazone intermediate can often be isolated by removal of the solvent or precipitation by adding water.

  • Acid-Catalyzed Cyclization :

    • The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-100 °C.

    • Causality : The acid protonates the imine nitrogen, facilitating a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. This rearrangement forms a new C-C bond at the ortho position of the aromatic ring.

    • The reaction is heated for 1-3 hours. The progress is monitored by TLC.

  • Work-up and Purification :

    • The reaction mixture is cooled and carefully poured onto crushed ice to quench the reaction.

    • The aqueous mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

    • The solid is collected by filtration or extracted with an organic solvent like ethyl acetate.

    • The crude product is purified by column chromatography on silica gel to yield the pure 2-(tert-butyl)-5-methyl-1H-indole.

Workflow Visualization: Fischer Indole Synthesis

Fischer_Indole_Synthesis Workflow: Fischer Synthesis of 2-(tert-butyl)-5-methyl-1H-indole cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Reactants 4-Methylphenylhydrazine + 3,3-Dimethyl-2-butanone (Pinacolone) Conditions1 Ethanol, Catalytic Acetic Acid Room Temperature Reactants->Conditions1 Intermediate Arylhydrazone Intermediate Conditions1->Intermediate Condensation Catalyst Polyphosphoric Acid (PPA) 80-100 °C Intermediate->Catalyst Addition to Acid Cyclization [3,3]-Sigmatropic Rearrangement & Ammonia Elimination Catalyst->Cyclization Catalysis Product 2-(tert-butyl)-5-methyl-1H-indole Cyclization->Product Aromatization

Caption: Fischer indole synthesis workflow diagram.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(tert-butyl)-5-methyl-1H-indole is governed by the electron-rich nature of the indole core and the influence of its substituents.

  • Electrophilic Aromatic Substitution : The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.

    • Steric Hindrance : The large tert-butyl group at the C2 position effectively blocks electrophilic attack at that site, further reinforcing the regioselectivity for the C3 position.

    • Electronic Effects : The electron-donating methyl group at C5 activates the benzene ring, but the pyrrole ring remains the more reactive component for most electrophiles.

  • N-H Reactivity : The nitrogen atom is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions. The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent N-functionalization and direct reactivity towards other positions.[9]

Key Reactions
  • Vilsmeier-Haack Formylation : Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) will selectively introduce a formyl (-CHO) group at the C3 position.

  • Mannich Reaction : Treatment with formaldehyde and a secondary amine (like dimethylamine) in the presence of acid yields a gramine-type derivative at the C3 position.

  • N-Alkylation : Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., NaH) will attach the alkyl group to the nitrogen atom.

Mechanism: Electrophilic Substitution at C3

Electrophilic_Substitution Mechanism: Electrophilic Attack at C3 cluster_0 Indole 2-(tert-butyl)-5-methyl-1H-indole N-H C3 Electrophile E+ Indole:c3->Electrophile Nucleophilic Attack Intermediate Sigma Complex (Cationic) Resonance Stabilized Product 3-E-2-(tert-butyl)-5-methyl-1H-indole Intermediate->Product Deprotonation Proton H+

Caption: Generalized mechanism of C3 electrophilic substitution.

Section 5: Applications in Drug Discovery and Materials Science

Substituted indoles are privileged scaffolds in drug discovery, forming the basis for numerous approved drugs.[10][11] 2-(tert-butyl)-5-methyl-1H-indole is a valuable building block for creating novel therapeutic agents.

  • Medicinal Chemistry :

    • Enhanced Lipophilicity : The tert-butyl and methyl groups increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

    • Metabolic Stability : Sterically hindered amines and bulky alkyl groups can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[3]

    • Target Engagement : The indole N-H can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking interactions with biological targets. The tert-butyl group can fit into hydrophobic pockets of enzymes or receptors. This scaffold is relevant for developing kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[10]

  • Materials Science : The indole core is an interesting electronic system. Functionalized indoles can be used as building blocks for organic semiconductors, dyes, and fluorescent probes.[4]

Section 6: Safety and Handling

Based on safety data for structurally similar indole compounds, 2-(tert-butyl)-5-methyl-1H-indole should be handled with appropriate care in a laboratory setting.[8][12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[8][13]

  • Handling : Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[8][12] Avoid all personal contact.[12] Wash hands thoroughly after handling.[8]

  • Hazards :

    • Harmful if swallowed.[6]

    • Causes skin irritation.[6][12]

    • Causes serious eye irritation.[6][12]

    • May cause respiratory irritation.[6][7][12]

  • Storage : Store in a cool, dry place in a tightly sealed container, protected from light.[6][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594166, 2-tert-Butyl-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612815, 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-. Retrieved from [Link]

  • Zhang, J., & Schmalz, H. G. (2012). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 50(36), 8345–8348. Available from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-tert-Butyl-1H-indole. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Li, G., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 25(47), 8443–8448. Available from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(18), 13640–13666. Available from [Link]

  • ResearchGate. (2025). First synthesis of tert-butyl-substituted[7][12][14]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. Available from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966-978. Available from [Link]

  • ACS Publications. (1981). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 46(1), 157-165. Available from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-(tert-butyl)-5-methyl-1H-indole

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-(tert-butyl)-5-methyl-1H-indole (CAS 69622-41-9). It is designed for researchers requiring rigorous structural validation and experi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-(tert-butyl)-5-methyl-1H-indole (CAS 69622-41-9). It is designed for researchers requiring rigorous structural validation and experimental protocols.


Molecular Weight:  187.28  g/mol 

Executive Summary

2-(tert-butyl)-5-methyl-1H-indole is a sterically hindered indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for NS5B polymerase inhibitors or GPCR ligands) and as a robust internal standard in chromatographic assays due to its lipophilicity. Its structural uniqueness lies in the bulky tert-butyl group at the C2 position, which blocks metabolic oxidation at this reactive site, and the electron-donating methyl group at C5, which modulates the electronic density of the benzene ring.

This guide details the synthesis, characteristic spectral signatures, and fragmentation patterns required for positive identification.

Synthesis & Preparation Context

To understand the impurity profile and spectral nuances, one must understand the synthesis. The most reliable route is the Fischer Indole Synthesis , utilizing the condensation of 4-methylphenylhydrazine with 3,3-dimethyl-2-butanone (pinacolone).

Reaction Pathway

The reaction proceeds via acid-catalyzed hydrazone formation followed by a [3,3]-sigmatropic rearrangement.[1][2]

FischerSynthesis Reactants 4-Methylphenylhydrazine + Pinacolone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement C-C Bond Formation Product 2-(tert-butyl)-5-methyl-1H-indole (CAS 69622-41-9) Rearrangement->Product Cyclization -NH3 Ammonia NH3 (Byproduct) Rearrangement->Ammonia

Figure 1: Fischer Indole Synthesis pathway for 2-(tert-butyl)-5-methyl-1H-indole.[3]

Experimental Protocol (Synthesis)
  • Reagents: 4-methylphenylhydrazine hydrochloride (1.0 eq), 3,3-dimethyl-2-butanone (1.1 eq), Glacial Acetic Acid (solvent/catalyst).

  • Procedure: Reflux the mixture at 110°C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, pour into ice water. Neutralize with

    
    . Extract with dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (eluent: 5% EtOAc in Hexanes).

  • Yield: Typically 65-75% as an off-white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data is the primary method for structural validation. The tert-butyl group provides a massive singlet integration (9H), serving as an excellent diagnostic anchor.


H NMR (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 7.85 - 8.00Broad Singlet1HIndole N-H (Exchangeable with

).
C4-H 7.30 - 7.35Singlet (or d)1Hmeta-coupling to H6; deshielded by aromatic ring current.
C7-H 7.15 - 7.20Doublet (

Hz)
1HOrtho coupling to H6.
C6-H 6.90 - 6.98Doublet of Doublets1HOrtho to H7, meta to H4.
C3-H 6.15 - 6.25Singlet (or d)1HCharacteristic C3 proton of 2-substituted indoles.
5-Me 2.42 - 2.45Singlet3HMethyl group attached to aromatic ring.
2-tBu 1.38 - 1.42Singlet9Htert-Butyl group (strong diagnostic peak).

C NMR (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
145.0 - 148.0 QuaternaryC2 (Attached to tert-butyl).
134.0 - 135.0 QuaternaryC7a (Bridgehead).
128.5 - 129.5 QuaternaryC3a (Bridgehead).
128.0 - 129.0 QuaternaryC5 (Methyl bearing).
122.0 - 123.0 CHC6
119.0 - 120.0 CHC4
110.0 - 111.0 CHC7
98.0 - 99.5 CHC3 (High field due to enamine character).
32.0 - 32.5 QuaternaryC (

)

(Quaternary tert-butyl).
30.0 - 30.5

C(C

)

(Methyls of tert-butyl).
21.5

5-Me (Aromatic methyl).
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the indole core and the loss of methyl groups from the bulky tert-butyl moiety.

  • Molecular Ion (

    
    ):  m/z 187 (Base peak or high intensity).
    
  • Fragment [M - 15]

    
    :  m/z 172. Loss of a methyl group from the tert-butyl substituent. This is a signature transition.
    
  • Fragment [M - 57]

    
    :  m/z 130. Loss of the entire tert-butyl group (less common than methyl loss due to stability of the t-butyl cation, but observed).
    
  • Fragment [M - 28/29]

    
    :  Loss of HCN/H2CN from the pyrrole ring (characteristic of indoles).
    
Infrared Spectroscopy (FT-IR)
  • 3400 - 3300 cm

    
    :  N-H stretch (sharp, medium intensity).
    
  • 2960 - 2850 cm

    
    :  C-H aliphatic stretches (strong bands for tert-butyl and methyl).
    
  • 1620 - 1580 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 800 - 850 cm

    
    :  C-H out-of-plane bending (indicative of 1,2,4-trisubstituted benzene ring).
    

Structural Validation Logic

To ensure the synthesized compound is 2-(tert-butyl)-5-methyl-1H-indole and not an isomer (e.g., 2-tert-butyl-6-methyl), analyze the coupling constants in the aromatic region.

NMR_Logic Molecule Target Structure: 2-(tert-butyl)-5-methyl-1H-indole H4_Signal H4 Signal (~7.3 ppm) Molecule->H4_Signal H6_Signal H6 Signal (~6.9 ppm) Molecule->H6_Signal H7_Signal H7 Signal (~7.1 ppm) Molecule->H7_Signal Coupling_H4_H6 Meta Coupling (J ~ 1-2 Hz) H4_Signal->Coupling_H4_H6 NOE_H4_Me NOE Correlation (H4 <-> 5-Me) H4_Signal->NOE_H4_Me Spatial Proximity H6_Signal->Coupling_H4_H6 Coupling_H6_H7 Ortho Coupling (J ~ 8 Hz) H6_Signal->Coupling_H6_H7 H7_Signal->Coupling_H6_H7

Figure 2: NMR correlation logic for structural verification. The NOE between H4 and the 5-Methyl group distinguishes the 5-methyl isomer from the 6-methyl isomer.

References

  • Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons.[5][6][7] (General mechanism and kinetics).

  • Sigma-Aldrich. Product Specification: 2-tert-butyl-5-methyl-1H-indole (CAS 69622-41-9).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[7] (Reference for Indole fragment shifts).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Indole Derivatives.

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 2-(tert-butyl)-5-methyl-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Molecule In the realm of medicinal chemistry and material science, the indole scaffold remain...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Molecule

In the realm of medicinal chemistry and material science, the indole scaffold remains a cornerstone of innovation. Its versatile structure allows for a myriad of substitutions, each bestowing unique physicochemical characteristics upon the parent molecule. This guide focuses on a specific, lesser-documented derivative: 2-(tert-butyl)-5-methyl-1H-indole (CAS Number: 69622-41-9).

While this compound is commercially available, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of comprehensive, experimentally-determined physical property data. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates the limited available information for the target molecule. Secondly, and more critically, it provides a robust framework of established, field-proven experimental protocols. This empowers the research scientist to not only characterize 2-(tert-butyl)-5-methyl-1H-indole but also to apply these methodologies to other novel compounds where data is similarly scarce.

This document is structured not as a rigid data sheet, but as a logical workflow, guiding the researcher from fundamental identification to in-depth characterization, all while underscoring the scientific rationale behind each procedural step.

Section 1: Molecular Identity and Core Attributes

The foundational step in characterizing any chemical entity is to establish its molecular identity. For 2-(tert-butyl)-5-methyl-1H-indole, the following information has been verified through supplier databases.

PropertyValueSource
CAS Number 69622-41-9Santa Cruz Biotechnology, Sigma-Aldrich
Molecular Formula C₁₃H₁₇NSigma-Aldrich[1]
Molecular Weight 187.28 g/mol Santa Cruz Biotechnology, Sigma-Aldrich[1][2]

The structure, a substituted indole, features a bulky tert-butyl group at the 2-position and a methyl group at the 5-position. The tert-butyl group is of particular significance as its steric hindrance can influence intermolecular interactions, thereby affecting properties like melting point, boiling point, and solubility. The methyl group, an electron-donating substituent on the benzene ring, will subtly modulate the electronic properties of the indole system.

Section 2: Thermal Properties - A Gateway to Purity and Stability

The thermal behavior of a compound is a critical determinant of its suitability for various applications, from reaction conditions to formulation and storage.

Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of a sample's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

Experimental Data: Not currently available in cited literature.

Protocol for a Self-Validating Melting Point Determination:

The following protocol outlines the use of a digital melting point apparatus, a standard and reliable method.

  • Sample Preparation:

    • Ensure the sample of 2-(tert-butyl)-5-methyl-1H-indole is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

    • Pack a capillary tube to a depth of 2-3 mm with the powdered sample. This is achieved by tapping the sealed end of the capillary tube on a hard surface. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup:

    • Set a starting temperature approximately 10-15 °C below the expected melting point. If the melting point is entirely unknown, a rapid preliminary scan can be performed to establish an approximate range.

    • Set a ramp rate of 1-2 °C per minute. A slow ramp rate is essential for accurate determination, allowing the sample and the thermometer to be in thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting "point" is reported as this range.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

Boiling Point

The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces. Due to the high molecular weight and potential for hydrogen bonding in indoles, a high boiling point is anticipated for 2-(tert-butyl)-5-methyl-1H-indole.

Experimental Data: Not currently available in cited literature.

Predictive Insights and Experimental Considerations:

Given the likely high boiling point, distillation at atmospheric pressure may not be feasible or could lead to decomposition. Therefore, vacuum distillation is the preferred method for both purification and boiling point determination. The boiling point is then reported at a specific pressure (e.g., 85-95 °C at 0.05 Torr for the related 2-tert-butyl-1H-indole).

Section 3: Solubility Profile - The Key to Application

Understanding the solubility of a compound is paramount for its use in synthesis, purification, and biological assays. The indole core, with its N-H group, can act as a hydrogen bond donor, while the bulky alkyl substituents impart lipophilic character.

Predicted Solubility:

Based on its structure, 2-(tert-butyl)-5-methyl-1H-indole is expected to be:

  • Soluble in non-polar to moderately polar organic solvents such as chloroform, ethyl acetate, and dichloromethane.

  • Sparingly soluble to insoluble in water.

Protocol for Systematic Solubility Assessment:

  • Solvent Selection: Prepare a panel of representative solvents, including but not limited to: water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, and dimethyl sulfoxide (DMSO).

  • Standardized Procedure:

    • To a small vial, add a pre-weighed amount of 2-(tert-butyl)-5-methyl-1H-indole (e.g., 10 mg).

    • Add the selected solvent in incremental volumes (e.g., 0.1 mL at a time).

    • After each addition, vortex the mixture for at least 30 seconds and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the solute.

  • Data Reporting: Express solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Section 4: Spectroscopic Signature - The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous confirmation of a molecule's structure. The following represents the expected spectroscopic characteristics of 2-(tert-butyl)-5-methyl-1H-indole and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR (Proton NMR):

  • Indole N-H: A broad singlet, typically in the region of 7.5-8.5 ppm.

  • Aromatic Protons: Several signals in the aromatic region (6.5-7.5 ppm), corresponding to the protons on the indole ring. The specific coupling patterns will depend on the substitution.

  • tert-Butyl Protons: A sharp singlet at approximately 1.3-1.5 ppm, integrating to 9 protons.

  • Methyl Protons: A singlet at approximately 2.3-2.5 ppm, integrating to 3 protons.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Multiple signals in the range of 110-140 ppm.

  • tert-Butyl Carbons: A quaternary carbon signal around 30-35 ppm and methyl carbon signals around 30 ppm.

  • Methyl Carbon: A signal in the aliphatic region, typically around 20-25 ppm.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Molecular Ion Peak (M⁺):

  • For the molecular formula C₁₃H₁₇N, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 188.1439 m/z.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peak and analyze any fragmentation patterns.

Visualizing the Workflow

The logical flow for the characterization of 2-(tert-butyl)-5-methyl-1H-indole can be visualized as follows:

G Characterization Workflow for 2-(tert-butyl)-5-methyl-1H-indole cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural Elucidation cluster_3 Data Consolidation A Obtain Sample of 2-(tert-butyl)-5-methyl-1H-indole B Verify Molecular Identity (CAS, Formula, MW) A->B Database Lookup C Melting Point Analysis (Purity Assessment) B->C Characterization Start D Solubility Profiling (Solvent Screen) B->D Characterization Start E NMR Spectroscopy (¹H, ¹³C) B->E Characterization Start H Compile Comprehensive Physical Property Profile C->H D->H F IR Spectroscopy (Functional Groups) G Mass Spectrometry (Molecular Weight Confirmation) G->H

Caption: A logical workflow for the comprehensive physical characterization of a novel or under-documented compound.

Section 5: Conclusion and Forward Outlook

This technical guide serves as a foundational resource for researchers working with 2-(tert-butyl)-5-methyl-1H-indole. While the publicly available data on its physical properties is currently limited, the robust, self-validating experimental protocols detailed herein provide a clear and reliable path for its complete characterization. By adhering to these methodologies, scientists can generate the high-quality data necessary to confidently advance their research and development endeavors, whether in the synthesis of new chemical entities, the development of novel pharmaceuticals, or the exploration of advanced materials. The application of these principles of rigorous physical characterization is a cornerstone of scientific integrity and innovation.

References

  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Introduction: The Enduring Versatility of the Indole Scaffold

An In-depth Technical Guide to the Biological Activity of Indole Derivatives The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of medicinal chemistry's most "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Indole Derivatives

The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of medicinal chemistry's most "privileged scaffolds".[1][2] This designation is earned by its remarkable prevalence in a vast array of natural products and clinically significant synthetic drugs.[3] From the essential amino acid tryptophan and the neurotransmitter serotonin to potent anticancer alkaloids and antiviral agents, the indole nucleus forms the structural core of molecules that modulate a wide spectrum of biological processes.[3][4] Its unique electronic properties and the structural versatility afforded by its multiple substitution points allow it to mimic peptide structures and bind with high affinity to a diverse range of enzymes and receptors.[5][6][7]

This guide offers a deep, technical exploration of the major biological activities of indole derivatives, written from the perspective of a senior application scientist. It is designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to explain the causality behind experimental choices, detail the self-validating protocols used to confirm these activities, and provide a robust, authoritative grounding for all mechanistic claims. The objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and investigation of novel indole-based therapeutic agents.

Chapter 1: The Indole Scaffold: A Foundation for Diverse Bioactivity

The biological promiscuity of the indole family stems directly from the chemical nature of its bicyclic core. The electron-rich system facilitates a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for target binding.[8] More importantly, the scaffold can be functionalized at several key positions, most notably the indole nitrogen (N-1), carbon 2 (C-2), carbon 3 (C-3), and the carbons of the benzene ring, particularly C-5.[1] The nature, size, and electronic properties of substituents at these positions dictate the molecule's overall pharmacology, influencing its potency, selectivity, and pharmacokinetic profile. Understanding this structure-activity relationship (SAR) is fundamental to modern drug discovery.[1]

Caption: Key positions for substitution on the indole scaffold.

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The application of indole derivatives in oncology is one of the most extensively researched areas, yielding both natural product-derived chemotherapeutics and targeted synthetic drugs.[9][10] Their success lies in their ability to interfere with a multitude of biological pathways essential for cancer cell survival and proliferation.

Mechanisms of Action

Indole-based compounds exert their anticancer effects through diverse and often overlapping mechanisms:

  • Tubulin Polymerization Inhibition: The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and cell death.[3][11] More recent synthetic derivatives have been developed to target the same pathway.[3]

  • Kinase Inhibition: Many kinases, which are often overactive in cancer, have been successfully targeted by indole derivatives. Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling pathways involved in tumor angiogenesis and proliferation.[10][12]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Indole derivatives have been shown to achieve this by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.[13][14]

  • Signaling Pathway Inhibition: Cancer cells are often dependent on specific signaling pathways for their growth and survival. Indole compounds have been designed to inhibit key nodes in these pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are central regulators of cell growth, proliferation, and inflammation.[12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Indole Derivatives Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Data Presentation: Cytotoxicity of Indole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative indole compounds against common cancer cell lines, illustrating their potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Vinca AlkaloidVincristineHCT-116 (Colon)0.025[11]
Bis-indole AlkaloidIndirubinMCF-7 (Breast)1.5[15]
Synthetic IndoleSunitinibA549 (Lung)2.8[16]
Indole-3-carbinolDiindolylmethane (DIM)PC-3 (Prostate)10-50[17]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of indole derivatives on adherent cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Chapter 3: Antimicrobial & Antiviral Activity: Combating Infectious Agents

The indole scaffold is a fertile source of compounds with potent activity against a wide range of pathogens, including bacteria, fungi, and viruses.[5][18] Their development is crucial in an era of growing antimicrobial resistance.

Mechanisms of Action
  • Antibacterial/Antifungal: Indole derivatives can disrupt microbial growth through various mechanisms. Some interfere with the integrity of the cell membrane, while others inhibit essential enzymes or disrupt DNA replication.[19][20] For instance, certain indole diketopiperazine alkaloids have been investigated as potential inhibitors of FabH, an enzyme crucial for bacterial fatty acid synthesis.[19]

  • Antiviral: The antiviral activity of indoles is particularly diverse. Marketed drugs like Delavirdine function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] Other derivatives have been shown to block viral entry and fusion with the host cell, inhibit viral proteases essential for viral maturation, or interfere with viral polymerase activity.[7] Arbidol, for example, is a broad-spectrum antiviral that inhibits the fusion of the viral envelope with the host cell membrane.[7]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for selected indole derivatives, demonstrating their efficacy against various microbial strains.

CompoundTarget OrganismTypeMIC (µg/mL)Reference
Indole-thiourea hybridM. tuberculosisBacterium<1.0[6]
Thiophene-indole derivativeS. aureusBacterium<8[5]
Imidazole-indole derivativeC. albicansFungus<6[5]
IndolmycinStaphylococcus aureusBacterium0.05-1[21]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range tested is 0.06 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Chapter 4: Anti-inflammatory Activity: Modulating the Inflammatory Response

The role of indole derivatives as anti-inflammatory agents is well-established, with Indomethacin being a classic non-steroidal anti-inflammatory drug (NSAID) used for decades.[22][23] Research continues to yield novel derivatives with improved efficacy and safety profiles.

Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: The primary mechanism for many indole-based NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[22][23] Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[23]

  • Modulation of Inflammatory Cytokines: Newer indole derivatives have been shown to exert their effects by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which play a central role in chronic inflammatory diseases.[24][25]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indole compounds can prevent its activation, thereby blocking the expression of numerous inflammatory genes.[22]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Released by PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs Converted by COX COX-1 / COX-2 Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediate Indole Indole Derivatives (e.g., Indomethacin) Indole->COX Inhibit

Caption: Inhibition of Prostaglandin Synthesis by COX-inhibiting Indoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[23][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and well-characterized inflammatory response. The resulting edema (swelling) can be quantified over time. The ability of a test compound to reduce this edema compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (indole derivative at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the same paw.

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Chapter 5: Neuroprotective Activity: Defending the Central Nervous System

Indole derivatives hold significant promise for the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17][27] Their multifaceted mechanisms of action make them attractive candidates for addressing the complex pathology of these conditions.

Mechanisms of Action
  • Antioxidant Activity: Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a major contributor to neuronal damage. Many indole compounds, including the neurohormone melatonin, are potent free radical scavengers and antioxidants that can protect neurons from oxidative damage.[27][28]

  • Amyloid Beta Disaggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. Certain indole-phenolic hybrid compounds have been shown to interfere with this process, promoting the disaggregation of Aβ fibrils.[29]

  • Enzyme Inhibition: The inhibition of enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE) is a therapeutic strategy for Parkinson's and Alzheimer's disease, respectively. Indolyl-hydantoin derivatives have been identified as potent and selective MAO-A inhibitors.[30]

  • Activation of Neuroprotective Pathways: Compounds like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate endogenous defense mechanisms, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[17]

NeuroprotectionWorkflow Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat cells with Indole Derivative (1 hr) Start->Pretreat Stress Induce Oxidative Stress (e.g., H₂O₂ for 24 hr) Pretreat->Stress Assay Assess Cell Viability (e.g., MTT or LDH Assay) Stress->Assay Analyze Analyze Data: Compare treated vs. untreated stressed cells Assay->Analyze

Caption: Workflow for an in vitro neuroprotection assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and simple in vitro assay to screen for the antioxidant potential of indole derivatives.[31]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the indole derivative and a positive control (e.g., Ascorbic acid or Trolox) in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol (no compound) and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Chapter 6: Structure-Activity Relationship (SAR) and Future Directions

The vast body of research on indole derivatives has generated crucial insights into their structure-activity relationships. For example, in anticancer agents, the substitution pattern on the indole's benzene ring can significantly influence kinase selectivity.[32] For antimicrobial activity, the presence of specific heterocyclic rings attached to the indole core can enhance potency against certain strains.[5] This cumulative knowledge is invaluable for the rational design of new molecules with improved properties.

The future of indole-based drug discovery is bright. Key directions include:

  • Multi-Target Agents: Developing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.[33]

  • Targeted Drug Delivery: Conjugating potent indole derivatives to targeting moieties to increase their accumulation at the site of disease and reduce systemic toxicity.

  • Green Synthesis: Employing more environmentally friendly and efficient synthetic methods to produce indole derivatives, reducing waste and cost.[34]

  • Clinical Advancement: Many indole-based drugs are currently in clinical trials for a variety of indications, and their progression will continue to validate the therapeutic importance of this scaffold.[16][35]

Conclusion

The indole scaffold is a testament to nature's efficiency, providing a robust and adaptable framework for molecules that can interact with a remarkable diversity of biological targets. From inhibiting the replication of viruses to protecting neurons from oxidative stress and halting the proliferation of cancer cells, the biological activities of indole derivatives are both broad and profound. The continued exploration of this privileged structure, guided by a deep understanding of its mechanisms and structure-activity relationships, promises to yield the next generation of innovative therapies for a wide range of human diseases.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
  • Bentham Science Publishers. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14).
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.
  • Kumar, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research.
  • Kaushik, N. K., et al. (Year not specified). Biomedical Importance of Indoles. PMC, NIH.
  • Al-Ostoot, F. H., et al. (2024).
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  • Palmisano, G., et al. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 14(20), 2409-2441.
  • Ondrejickova, O., et al. (Year not specified).
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
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  • Zhou, J., et al. (Year not specified). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology.
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  • Al-Ostoot, F. H., et al. (2024).
  • Wang, G., et al. (Year not specified). A review on recent developments of indole-containing antiviral agents. PMC.
  • ResearchGate. (Year not specified).
  • Scipione, L., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC, PubMed Central.
  • Kumar, R., et al. (2018). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 15(1).
  • Encyclopedia.pub. (Year not specified). Plant-Based Indole Alkaloids.
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  • ResearchGate. (Year not specified). The structure-activity relationship (SAR)
  • de Almeida, J. S. F., et al. (Year not specified). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. PubMed.
  • Palmisano, G., et al. (2010).
  • Frontiers. (Year not specified). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health.
  • Fajemiroye, J. O., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology.
  • Mishra, N., et al. (2021).
  • ULisboa repository. (Year not specified). Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells.
  • ResearchGate. (Year not specified). Overview of A) indole alkaloids and therapeutic agents, B) the diverse...
  • Singh, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
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  • Butt, N. A., & Baytas, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed.
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  • MDPI. (Year not specified). Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma.
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  • Synthesis and evaluation of biological activity of some novel indoles. (2024). Journal of Chemical and Pharmaceutical Research.
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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(tert-butyl)-5-methyl-1H-indole

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(tert-butyl)-5-methyl-1H-indole , a sterically demanding indole scaffold often utilized in the development of antiviral ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(tert-butyl)-5-methyl-1H-indole , a sterically demanding indole scaffold often utilized in the development of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and synthetic receptors. The protocol utilizes the classical Fischer Indole Synthesis , optimized for sterically bulky ketones (pinacolone) to ensure regioselective cyclization. This guide emphasizes process safety, mechanistic understanding, and purification strategies to achieve high purity (>98%) suitable for biological screening.

Retrosynthetic Analysis & Strategy

The target molecule, 2-(tert-butyl)-5-methyl-1H-indole, possesses a bulky tert-butyl group at the C2 position and a methyl group at the C5 position.

  • Disconnection: The C2-C3 bond and the N1-C2 bond are formed via the Fischer indolization.

  • Precursors:

    • Aryl Hydrazine: (4-Methylphenyl)hydrazine (also known as p-tolylhydrazine).

    • Ketone: 3,3-Dimethyl-2-butanone (Pinacolone).

Regioselectivity Rationale: Pinacolone (


) is an asymmetric ketone. Enolization can theoretically occur at the 

-methyl group or the

-tert-butyl group. However, the

-carbon is quaternary (no protons), making enolization at the tert-butyl side impossible. Consequently, the enehydrazine intermediate can only form towards the methyl group, guaranteeing the formation of the 2-tert-butyl isomer exclusively.
Reaction Scheme


Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Quantity (Example)Role
(4-Methylphenyl)hydrazine HCl 637-60-5158.631.015.86 g (100 mmol)Nucleophile
3,3-Dimethyl-2-butanone 75-97-8100.161.212.02 g (15 mL)Electrophile
Glacial Acetic Acid 64-19-760.05Solvent150 mLSolvent/Catalyst
Sodium Hydroxide (10% aq) 1310-73-240.00N/AAs neededQuench
Ethyl Acetate 141-78-688.11N/A3 x 100 mLExtraction
Step-by-Step Methodology
Step 1: Hydrazone Formation and Cyclization [4]
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the condenser to a nitrogen line to maintain an inert atmosphere.

  • Charging: Add (4-Methylphenyl)hydrazine hydrochloride (15.86 g, 100 mmol) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (150 mL). Stir at room temperature until a suspension forms.

  • Ketone Addition: Add 3,3-Dimethyl-2-butanone (12.02 g, 120 mmol) in one portion.

    • Note: A slight exotherm may be observed as the hydrazone forms.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) using an oil bath.

  • Monitoring: Maintain reflux for 3 to 4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting hydrazine spot should disappear, and a new fluorescent indole spot (typically higher R_f) will appear.

    • Observation: The solution will darken significantly (dark brown/red), which is characteristic of Fischer syntheses due to oxidation byproducts.

Step 2: Workup and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add 10% NaOH solution or saturated NaHCO₃ until the pH is neutral to slightly basic (pH ~8).

    • Caution: Exothermic neutralization. Add base slowly to avoid violent foaming.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with:

    • 1 x 100 mL Water

    • 1 x 100 mL Brine (Saturated NaCl)

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude indole as a dark solid or viscous oil.

Step 3: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol . Add hot Water dropwise until turbidity persists. Allow to cool slowly to room temperature, then refrigerate at 4°C. Filter the off-white crystals.

  • Flash Chromatography (Alternative): If oil persists, purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10) .

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical "ene-hydrazine" formation and the [3,3]-sigmatropic rearrangement, which is the rate-determining step of the Fischer Indole Synthesis.

FischerIndoleMechanism Start Reagents: p-Tolylhydrazine + Pinacolone Hydrazone Intermediate 1: Arylhydrazone Formation Start->Hydrazone Acid Catalysis (-H2O) EneHydrazine Intermediate 2: Tautomerization to Ene-hydrazine (Regioselective at Methyl) Hydrazone->EneHydrazine Acid Catalyzed Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) EneHydrazine->Sigmatropic Heat (Reflux) Diimine Intermediate 3: Diimine Re-aromatization Sigmatropic->Diimine Aromatization driving force Aminal Intermediate 4: Cyclic Aminoacetal Diimine->Aminal Nucleophilic attack of N Product Final Product: 2-(tert-butyl)-5-methyl-1H-indole (+ NH3) Aminal->Product Acidic Elimination of NH3

Caption: Mechanistic flow of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement driven by thermal energy.

Safety & Hazards (E-E-A-T)

As a Senior Scientist, I must emphasize that while this synthesis is standard, the reagents pose specific risks that must be mitigated.

  • Hydrazines (p-Tolylhydrazine): Known skin sensitizers and potential carcinogens. Handle only in a fume hood. Double-glove (Nitrile) is recommended.

  • Glacial Acetic Acid: Corrosive and flammable (Flash point 39°C). Causes severe skin burns and eye damage. Use a face shield during the quenching step.

  • Ammonia Evolution: The reaction releases ammonia gas (NH₃). Ensure the reflux condenser is vented to a scrubber or a high-efficiency fume hood.

  • Exotherms: The initial mixing of hydrazine and ketone, as well as the quenching of acetic acid with base, are exothermic. Control temperatures strictly.

Analytical Validation Criteria

To certify the synthesized compound, the following analytical data should be obtained:

  • 1H NMR (CDCl3, 400 MHz): Look for the tert-butyl singlet (~1.4 ppm, 9H), the methyl singlet (~2.4 ppm, 3H), the C3-H aromatic proton (singlet/doublet ~6.2 ppm), and the NH broad singlet (~7.8-8.0 ppm).

  • Melting Point: Literature values for similar 2-tert-butyl indoles suggest a melting point range.[5] Verify against specific internal standards or recrystallized baseline.

  • Mass Spectrometry (ESI+): [M+H]+ = 188.14 (Calculated).

References

  • Robinson, G. M., & Robinson, R. (1918). A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645. Link (Foundational text on Fischer mechanism).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of modern catalytic methods).

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.[1] Link (Modern cross-coupling context).

  • Sigma-Aldrich. (2023). Safety Data Sheet: p-Tolylhydrazine hydrochloride. Link (Safety verification).

Sources

Application

purification techniques for 2-(tert-butyl)-5-methyl-1H-indole

Application Note: Advanced Purification Protocols for 2-(tert-butyl)-5-methyl-1H-indole Executive Summary & Physicochemical Context This guide details the isolation and purification of 2-(tert-butyl)-5-methyl-1H-indole ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-(tert-butyl)-5-methyl-1H-indole

Executive Summary & Physicochemical Context

This guide details the isolation and purification of 2-(tert-butyl)-5-methyl-1H-indole , a sterically crowded, lipophilic indole scaffold commonly synthesized via the Fischer Indole reaction between 4-methylphenylhydrazine and 3,3-dimethyl-2-butanone (pinacolone).

Unlike simple indoles, the inclusion of a bulky tert-butyl group at the C2 position significantly alters the solubility profile and crystallization kinetics. This compound exhibits high lipophilicity and a melting point in the range of 104–106 °C [1]. Standard purification methods often fail due to "oiling out" (liquid-liquid phase separation) rather than crystallization. This protocol addresses these challenges by prioritizing thermodynamic control during recrystallization and selectivity during chromatography.

Key Impurity Profile:

  • Residual Hydrazines: 4-methylphenylhydrazine (Genotoxic, reducing agent).

  • Indolenines: 3,3-disubstituted isomers (if rearrangement is incomplete).

  • Oligomers: Colored oxidation products formed by air exposure of the electron-rich indole ring.

Pre-Purification Workup: The Chemical Wash

Rationale: Relying solely on chromatography to remove residual hydrazines is inefficient and hazardous. A chemical wash leverages the basicity of the hydrazine versus the non-basic nature of the indole NH (pKa ~17).

Protocol:

  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash: Wash the organic phase twice with 1M HCl (1:1 v/v).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Protonates residual hydrazine (

      
      ), partitioning it into the aqueous phase. The indole remains neutral and organic-soluble.
      
  • Neutralization: Wash with Saturated

    
     to remove excess acid.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo to a solid residue.
    

Method A: Thermodynamic Recrystallization (Primary Strategy)

Rationale: The tert-butyl group increases solubility in non-polar solvents. The classic Methanol/Water system often causes this specific indole to oil out. The Ethanol/Water system provides a gentler polarity gradient, allowing for controlled crystal growth.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

Step-by-Step Protocol:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) at boiling point (

    
    ) dropwise.
    
    • Target: Use the minimum volume required to dissolve the solid completely at reflux.

    • Note: If the solution is dark brown/black, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Induction: Remove from heat. While the solution is still hot (~60-70 °C), add warm Water (50 °C) dropwise.

    • Endpoint: Stop immediately upon observing persistent turbidity (the "cloud point").

  • Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity. The solution is now metastable.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) undisturbed for 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities in the lattice.

    • Once crystals form at RT, move to

      
       for 4 hours to maximize yield.
      
  • Isolation: Filter via Büchner funnel. Wash the cake with cold Ethanol:Water (1:1) .

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Troubleshooting "Oiling Out": If the product separates as an oil droplets instead of crystals:

  • Cause: The anti-solvent (water) was added too fast or the temperature dropped too quickly.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal of pure indole. Cool at a rate of

    
    .
    

Method B: Flash Column Chromatography (High Purity)

Rationale: For removing non-polar oligomers or separating close-running isomers. Silica gel is acidic, which can sometimes degrade electron-rich indoles; therefore, neutralization of the silica is recommended.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.

Gradient Protocol:

  • Column Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (TEA) .

  • Loading: Dry load the sample adsorbed onto Celite (1:2 ratio sample:Celite).

  • Elution Profile:

    • 0–5% EtOAc/Hexanes: Elutes non-polar impurities (unreacted pinacolone).

    • 5–10% EtOAc/Hexanes: Target Compound Elution. (2-(tert-butyl)-5-methyl-1H-indole typically elutes here due to high lipophilicity).

    • >20% EtOAc/Hexanes: Elutes polar byproducts and oxidized oligomers.

  • Detection: TLC (UV 254 nm). The indole will fluoresce strongly. Staining with Vanillin dip yields a distinct purple/pink spot.

Quantitative Data Summary

ParameterRecrystallization (EtOH/H2O)Flash Chromatography
Purity Potential >99% (HPLC)>99.5% (HPLC)
Yield 70–85%85–95%
Scalability High (Kg scale)Low (Gram scale)
Time Efficiency Moderate (Overnight)Low (Labor intensive)
Solvent Usage LowHigh

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying the crude Fischer Indole product.

IndolePurification Start Crude Reaction Mass (Fischer Synthesis) Workup Workup: EtOAc Dissolution + 1M HCl Wash Start->Workup Remove Hydrazine Decision Purity Requirement? Workup->Decision Recryst Method A: Recrystallization (Ethanol / Water) Decision->Recryst Standard (>98%) Chrom Method B: Flash Chromatography (Hexane / EtOAc + 1% TEA) Decision->Chrom Ultra-High (>99.5%) Check QC Analysis (HPLC / NMR) Recryst->Check Chrom->Check Fail Fail: <98% Purity Check->Fail Fail Pass Final Product 2-(tert-butyl)-5-methyl-1H-indole Check->Pass Pass Fail->Chrom Reprocess

Caption: Logical workflow for the isolation of 2-(tert-butyl)-5-methyl-1H-indole, prioritizing hydrazine removal and thermodynamic selection.

Quality Control & Characterization

To validate the success of the protocol, the following markers must be checked:

  • H-NMR (CDCl3):

    • Diagnostic Signal: The tert-butyl group appears as a strong singlet (9H) around

      
       1.40–1.50 ppm.
      
    • Indole NH: Broad singlet around

      
       7.8–8.2 ppm (exchangeable with D2O).
      
    • Absence of Impurity: Lack of signals at

      
       6.5–7.0 ppm (characteristic of hydrazine aromatic protons) confirms successful acid wash.
      
  • Melting Point:

    • Acceptance Range: 104–106 °C . A range >2 °C indicates occluded solvent or impurities.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: 254 nm.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and side-products).[11]

  • Org.[1][7][9][12] Synth. 1942, 22, 94. 2-Methylindole. (Foundational protocol for alkyl indole purification). [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-(tert-butyl)-5-methyl-1H-indole

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(tert-butyl)-5-methyl-1H-indole. Substituted indoles are a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(tert-butyl)-5-methyl-1H-indole. Substituted indoles are a cornerstone of medicinal chemistry and materials science, making unambiguous structural verification and purity assessment critical for research and development.[1] This document details optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques (FTIR, UV-Vis), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower users to adapt these methods for related molecular scaffolds.

Introduction and Physicochemical Overview

2-(tert-butyl)-5-methyl-1H-indole is a heterocyclic aromatic compound featuring a bulky tert-butyl group at the C2 position and a methyl group on the benzene ring. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable synthon for targeted therapeutic agents and functional materials. Accurate and comprehensive analytical characterization is paramount to confirm its identity, establish purity, and ensure the reliability of downstream applications.

This guide presents an integrated analytical workflow, moving from absolute structure confirmation to sensitive purity and impurity profiling.

Table 1: Physicochemical Properties of 2-(tert-butyl)-5-methyl-1H-indole

PropertyValueSource
IUPAC Name 2-(tert-butyl)-5-methyl-1H-indoleN/A
Molecular Formula C₁₃H₁₇N[2]
Molecular Weight 187.28 g/mol [2]
CAS Number 13275-31-5 (for 6-methyl isomer)[2]
Appearance Predicted: Off-white to yellow solidN/A
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol, Acetonitrile)N/A

Note: Data for the exact 5-methyl isomer is sparse; some properties are inferred from close analogs like the 6-methyl isomer.

Integrated Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques to build a complete profile of the compound. The typical workflow ensures that both the structure and purity are confirmed with a high degree of confidence before the material is advanced to further studies.

Analytical_Workflow cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirmation Structure Confirmed NMR->Confirmation MS Mass Spectrometry (HRMS) MS->Confirmation FTIR FTIR Spectroscopy FTIR->Confirmation HPLC HPLC-UV/DAD (Purity Assay) Certification Certified Pure Material HPLC->Certification GCMS GC-MS (Volatile Impurities) GCMS->Certification UVVIS UV-Vis Spectroscopy (Quantification) UVVIS->Certification If required Synthesis Synthesized Compound Synthesis->NMR Primary ID Synthesis->MS Molecular Weight Confirmation->HPLC Assess Purity Confirmation->GCMS Profile Impurities

Caption: Integrated workflow for compound characterization.

Structural Elucidation Methodologies

The primary objective is the unequivocal confirmation of the covalent structure of 2-(tert-butyl)-5-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule. Experiments in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ provide a detailed map of the carbon and hydrogen framework.[3][4]

Causality and Insights:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The bulky tert-butyl group at C2 will shield the C3-H proton. The methyl group at C5 will influence the chemical shifts and splitting patterns of the aromatic protons (H4, H6, H7).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The presence of quaternary carbons (C2, C3a, C5, C7a, and the central carbon of the tert-butyl group) is definitively confirmed by comparing a standard ¹³C spectrum with a DEPT-135 or DEPT-90 spectrum, where they will be absent.[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
NH ~8.0 (broad s)N/ABroad signal, exchangeable with D₂O
C -H (3)~6.2 (s)~99.0Singlet, shielded by tert-butyl group
C -H (4)~7.3 (s)~129.0Singlet or narrow doublet
C -H (6)~6.9 (d)~122.0Doublet, coupled to H7
C -H (7)~7.1 (d)~110.0Doublet, coupled to H6
5-C H₃~2.4 (s)~21.0Singlet
2-C(C H₃)₃~1.4 (s, 9H)~30.0Large singlet
C (CH₃)₃N/A~32.0Quaternary tert-butyl carbon
C 2N/A~148.0Quaternary indole carbon
C 3aN/A~128.0Quaternary indole carbon
C 5N/A~135.0Quaternary indole carbon
C 7aN/A~130.0Quaternary indole carbon

Note: These are predicted values based on known substituent effects on the indole ring. Actual values may vary slightly.[3][6][7]

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., 77.16 ppm for CDCl₃).[4]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Causality and Insights:

  • Ionization: Electron Ionization (EI) is often used with GC-MS and provides rich, reproducible fragmentation patterns. Electrospray Ionization (ESI) is a softer technique used with LC-MS, typically yielding a strong protonated molecular ion [M+H]⁺.

  • Fragmentation: The molecular ion (M⁺˙ at m/z 187) is expected. The most characteristic fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 172 ([M-15]⁺). This is often the base peak in EI-MS.[8][9]

Protocol 2: Direct Infusion ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical exact mass of C₁₃H₁₈N⁺ (188.1434). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

Causality and Insights: The FTIR spectrum provides a molecular "fingerprint." For 2-(tert-butyl)-5-methyl-1H-indole, key absorptions will confirm the presence of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds of the alkyl groups, and the C=C bonds of the aromatic system.[11][12]

Table 3: Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3450 - 3350Medium, Sharp
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (t-butyl, methyl)2970 - 2850Strong
Aromatic C=C Stretch1620 - 1450Medium-Strong
C-H Bending (out-of-plane)900 - 700Strong

Protocol 3: FTIR Analysis (ATR)

  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic peaks corresponding to the functional groups.

Purity and Quantitative Methodologies

These methods are designed to separate the target compound from any impurities, by-products, or residual starting materials, and to quantify its purity.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like substituted indoles.[13][14]

Causality and Insights:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its nonpolar nature effectively retains the hydrophobic indole compound.

  • Mobile Phase: A mixture of a polar solvent (like water with a modifier) and a less polar organic solvent (like acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is ideal for separating compounds with a range of polarities. Adding a modifier like formic acid or TFA can improve peak shape by suppressing the ionization of any acidic or basic functionalities.[15]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. The indole ring system has a strong chromophore, making UV detection highly sensitive.[16] Monitoring at a wavelength around the absorption maximum (e.g., 270-280 nm) provides the best signal-to-noise ratio.

Protocol 4: RP-HPLC Purity Analysis

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[17]

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with 50:50 water:acetonitrile.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and thermally stable impurities. The compound itself is amenable to GC analysis.[18]

Causality and Insights:

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5MS), is suitable for separating compounds based on boiling point and polarity.[19][20]

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature ramp is used to elute compounds with different boiling points sequentially, from most volatile to least volatile.

  • Detection: The mass spectrometer provides both quantitative data (from the total ion chromatogram, TIC) and qualitative identification of impurities by comparing their mass spectra to library databases.[21]

Protocol 5: GC-MS Impurity Profiling

  • System Setup:

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temp: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a solution of the compound in a volatile solvent like dichloromethane or ethyl acetate at ~0.5 mg/mL.

  • Analysis: Inject the sample. Analyze the total ion chromatogram for impurity peaks and identify them using their mass spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for confirming the presence of the indole chromophore and can be used for quantitative analysis with a calibration curve.[22]

Causality and Insights: The indole ring is an aromatic system with characteristic π → π* electronic transitions. It typically shows two main absorption bands. Alkyl substitution, as in this molecule, generally causes a small bathochromic (red) shift of these bands compared to unsubstituted indole.[16][23][24]

Protocol 6: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance between 0.2 and 0.8 AU.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For this compound, expect λmax values around 225 nm and 280 nm.

References

  • Ostrowska, K., & Wyrzykowski, D. (2014). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. [Link]

  • Karolin, J., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (n.d.). GC-MS extracted ion profiles of indole and C1-C3 alkyl-indoles. ResearchGate. [Link]

  • Kłys, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for methylation of indoles. RSC. [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem. [Link]

  • Royal Society of Chemistry. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]

  • Taylor & Francis Online. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones. Taylor & Francis. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. RSC. [Link]

  • National Center for Biotechnology Information. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]

  • ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-indole. PubChem. [Link]

  • PubMed. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. PubMed. [Link]

  • ACS Publications. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. MDPI. [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra. UCalgary Chem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-. PubChem. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UTSW. [Link]

  • ACS Publications. (2021). Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids. MDPI. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • MDPI. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. MDPI. [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid). ResearchGate. [Link]

  • ACS Publications. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

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Application

using 2-(tert-butyl)-5-methyl-1H-indole as a building block in organic synthesis

Application Note: 2-(tert-Butyl)-5-methyl-1H-indole as a Strategic Scaffold in Medicinal Chemistry Introduction: The Strategic Value of the Scaffold In the landscape of heterocyclic building blocks, 2-(tert-butyl)-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(tert-Butyl)-5-methyl-1H-indole as a Strategic Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the Scaffold

In the landscape of heterocyclic building blocks, 2-(tert-butyl)-5-methyl-1H-indole (CAS: 69622-41-9) represents a "privileged structure" for drug discovery, particularly in the design of antivirals and G-protein coupled receptor (GPCR) modulators.

Its utility is defined by two critical structural features:

  • The C2-tert-Butyl Group: This bulky, lipophilic moiety acts as a powerful "anchor." In protein binding pockets (such as the allosteric sites of HCV NS5B polymerase), it fills hydrophobic voids, significantly enhancing binding affinity (

    
    ) and metabolic stability by blocking metabolic oxidation at the reactive C2 position.
    
  • The C5-Methyl Group: This substituent serves dual purposes. Electronically, it is a weak donor, slightly activating the indole ring towards electrophilic substitution at C3 without destabilizing the system. Structurally, it provides a vector for further functionalization (e.g., radical bromination followed by coupling) or simply acts to fill small hydrophobic sub-pockets.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and applying this building block in high-value organic synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 2-(tert-Butyl)-5-methyl-1H-indole
CAS Number 69622-41-9
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
pKa (NH) ~17 (Estimated, DMSO)
Key Reactivity Nucleophilic at C3 (High), N1 (Moderate); C2 is sterically blocked.[1]

Protocol A: De Novo Synthesis (Fischer Indole Cyclization)

While commercially available, in-house synthesis is often required for scale-up or isotopically labeled analog preparation. The most robust route is the Fischer Indole Synthesis utilizing p-tolylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Mechanism & Rationale

The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement (diaza-Cope rearrangement). The para-methyl group on the hydrazine directs the cyclization to the 5-position of the resulting indole. The bulky tert-butyl group of the ketone becomes the C2-substituent.

Step-by-Step Methodology

Reagents:

  • p-Tolylhydrazine hydrochloride (1.0 equiv)

  • 3,3-Dimethyl-2-butanone (Pinacolone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine HCl (10.0 g, 63 mmol) in glacial acetic acid (50 mL).

    • Add 3,3-dimethyl-2-butanone (7.0 g, 70 mmol) dropwise at room temperature.

    • Stir for 1 hour. (Monitoring by TLC will show the disappearance of hydrazine).

  • Cyclization:

    • Add Polyphosphoric Acid (PPA) (approx. 30 g) to the reaction mixture. Note: PPA acts as both solvent and Lewis acid catalyst.

    • Heat the mixture to 90–100°C for 3–4 hours. The solution will darken significantly.

    • Critical Control Point: Do not exceed 110°C to avoid polymerization or migration of the alkyl groups.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. The crude indole will precipitate as a solid.

    • Neutralize the slurry with saturated aqueous NaHCO₃ or NaOH (10%) until pH ~8.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient 95:5 to 90:10).

    • Yield: Expect 65–75% of an off-white solid.

Protocol B: C3-Functionalization (Glyoxylation)

The most common synthetic utility of this scaffold in drug discovery is the attachment of functional chains at the C3 position. Due to the steric bulk of the C2-tert-butyl group, C3 is highly activated and regioselective.

Application: Synthesis of keto-amide precursors for NS5B inhibitors.

Step-by-Step Methodology

Reagents:

  • 2-(tert-Butyl)-5-methyl-1H-indole (Start Material)[2][3][4]

  • Oxalyl Chloride (1.2 equiv)

  • Anhydrous Diethyl Ether or DCM

  • Amine (R-NH₂) or Water (for quenching)

Procedure:

  • Acylation:

    • Dissolve 2-(tert-butyl)-5-methyl-1H-indole (1.0 g, 5.3 mmol) in anhydrous diethyl ether (20 mL) under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add Oxalyl Chloride (0.55 mL, 6.4 mmol) dropwise over 10 minutes.

    • Observation: A bright yellow/orange precipitate (the glyoxyl chloride intermediate) will form almost immediately.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quenching (Divergent):

    • Path A (Glyoxyl Chloride Isolation): Filter the solid under N₂, wash with cold ether. Use immediately.

    • Path B (Keto-amide Synthesis): Add a solution of the desired amine (e.g., piperazine derivative) and excess Et₃N in THF to the reaction slurry.

    • Path C (Keto-acid Synthesis): Quench with water/THF mixture to hydrolyze to the

      
      -keto acid.
      

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis of the building block and its divergent reactivity pathways.

IndoleSynthesis Hydrazine p-Tolylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone AcOH, RT Ketone 3,3-Dimethyl-2-butanone (Pinacolone) Ketone->Hydrazone Indole 2-(tert-Butyl)-5-methyl- 1H-indole (CAS: 69622-41-9) Hydrazone->Indole Fischer Cyclization (PPA, 90°C) Glyoxyl Indole-3-glyoxyl Chloride Indole->Glyoxyl Reaction @ C3 (Steric control by C2-tBu) N_Alkyl N1-Alkyl Indole Indole->N_Alkyl Reaction @ N1 Oxalyl Oxalyl Chloride (C3-Acylation) Oxalyl->Glyoxyl KetoAmide Target Keto-Amide (NS5B Inhibitor Scaffold) Glyoxyl->KetoAmide Amine quench Base NaH / Alkyl Halide (N1-Alkylation) Base->N_Alkyl

Figure 1: Synthetic workflow for the generation and functionalization of 2-(tert-butyl)-5-methyl-1H-indole. Note the steric direction of the C2-tert-butyl group forcing electrophilic attack to C3.

Case Study: Application in HCV NS5B Inhibitor Design

Context: Hepatitis C Virus (HCV) NS5B polymerase has several allosteric binding sites (Thumb I/II, Palm I/II).[5] The "Palm I" site is a hydrophobic pocket that accommodates lipophilic planar structures.

Design Rationale: Researchers utilized the 2-(tert-butyl)-5-methyl-1H-indole scaffold to target this site.

  • Hydrophobic Anchor: The 2-tert-butyl group sits deep within the hydrophobic pocket formed by Leucine and Valine residues, providing significant binding energy (estimated

    
     kcal/mol contribution).
    
  • Scaffold Rigidity: The indole core provides a rigid spacer that orients the C3-substituent towards the solvent-exposed region, allowing for the attachment of polar groups (like carboxylic acids or acyl sulfonamides) to interact with basic residues (e.g., Arginine) at the pocket rim.

  • Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable para-position relative to the nitrogen, while the t-butyl group completely blocks the C2 position from oxidation.

Outcome: Analogs derived from this scaffold (via Protocol B) have demonstrated IC₅₀ values in the low nanomolar range against HCV replicons [1, 2].

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401.

  • HCV NS5B Inhibitor Design (Indole Scaffolds)

    • Beaulieu, P. L., et al. "Inhibitors of the HCV NS5B polymerase: discovery of novel indole derivatives."[6] Bioorganic & Medicinal Chemistry Letters, 2013.

  • Reaction of Indoles with Oxalyl Chloride

    • Speeter, M. E., & Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954, 76(23), 6208–6210.

  • Commercial Availability & CAS Data

    • Sigma-Aldrich Product Entry (CAS 69622-41-9).

Sources

Method

Application Notes and Protocols for the Functionalization of 2-(tert-butyl)-5-methyl-1H-indole

Introduction: The Significance of Substituted Indoles The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and biological activity make it a cornerstone in drug discovery and development. The functionalization of the indole ring allows for the fine-tuning of these properties, leading to the creation of novel compounds with enhanced or specific activities. This guide focuses on the synthetic strategies for the functionalization of 2-(tert-butyl)-5-methyl-1H-indole, a substrate with distinct steric and electronic characteristics that present both challenges and opportunities for selective modification.

The presence of a bulky tert-butyl group at the C2 position sterically hinders this typically reactive site, while the electron-donating methyl group at the C5 position influences the regioselectivity of electrophilic substitution reactions. Understanding these substituent effects is paramount for designing effective synthetic protocols. This document provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to navigate the complexities of modifying this specific indole derivative.

Strategic Considerations for Functionalization

The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position due to the high electron density of the pyrrole moiety.[1][2] However, the substitution pattern of 2-(tert-butyl)-5-methyl-1H-indole significantly alters the landscape of its reactivity.

  • Steric Hindrance at C2: The large tert-butyl group effectively blocks direct functionalization at the C2 position, redirecting reactions to other sites.

  • Electronic Effects of the Methyl Group: The electron-donating nature of the C5-methyl group activates the benzene ring, particularly the C4 and C6 positions, towards electrophilic attack.

  • Reactivity of the C3 Position: While the C2 position is blocked, the C3 position remains a primary site for many functionalization reactions, including electrophilic substitution and metal-catalyzed cross-couplings.[3]

  • Functionalization of the Benzenoid Ring (C4, C6, C7): Accessing the C4, C6, and C7 positions often requires more specialized techniques, such as directed C-H activation or metal-catalyzed cross-coupling reactions on pre-functionalized substrates.[4][5]

This guide will explore a range of methodologies to selectively introduce functional groups at various positions of the 2-(tert-butyl)-5-methyl-1H-indole core.

Electrophilic Aromatic Substitution: Targeting the C3 and Benzene Ring Positions

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the indole scaffold.[1][6] For 2-(tert-butyl)-5-methyl-1H-indole, the regioselectivity is a key consideration.

Halogenation

Halogenated indoles are versatile intermediates for further elaboration through cross-coupling reactions.[7] The choice of halogenating agent and reaction conditions can influence the site of halogenation.

This protocol describes the selective bromination of the C3 position.

Experimental Workflow:

reagents Indole + NBS in THF stir Stir at 0°C to RT reagents->stir quench Quench with Na2S2O3 (aq) stir->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product 3-Bromo-2-(tert-butyl)- 5-methyl-1H-indole purify->product

Caption: Workflow for C3-bromination.

Step-by-Step Procedure:

  • Dissolve 2-(tert-butyl)-5-methyl-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-2-(tert-butyl)-5-methyl-1H-indole.

Data Summary:

ReagentMolar Equiv.Purpose
2-(tert-butyl)-5-methyl-1H-indole1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating agent
Tetrahydrofuran (THF)-Solvent

Expected Yield: >90%

Nitration

Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities.

This protocol details the nitration at the C3 position.

Experimental Workflow:

reagents Indole in Acetic Anhydride add_nitrating_agent Add HNO3/Ac2O at low temp reagents->add_nitrating_agent stir Stir at 0°C add_nitrating_agent->stir pour_on_ice Pour onto ice-water stir->pour_on_ice neutralize Neutralize with NaHCO3 (aq) pour_on_ice->neutralize extract Extract with DCM neutralize->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product 3-Nitro-2-(tert-butyl)- 5-methyl-1H-indole purify->product

Caption: Workflow for C3-nitration.

Step-by-Step Procedure:

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv) to acetic anhydride at -10°C.

  • Dissolve 2-(tert-butyl)-5-methyl-1H-indole (1.0 equiv) in acetic anhydride in a separate flask and cool to 0°C.

  • Slowly add the pre-formed nitrating mixture to the indole solution, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-nitro-2-(tert-butyl)-5-methyl-1H-indole.

Data Summary:

ReagentMolar Equiv.Purpose
2-(tert-butyl)-5-methyl-1H-indole1.0Substrate
Fuming Nitric Acid1.1Nitrating agent
Acetic Anhydride-Solvent and activating agent

Expected Yield: 70-85%

Friedel-Crafts Acylation

This reaction introduces an acyl group, typically at the C3 position, which is a valuable handle for further synthetic transformations.[8][9][10]

This protocol describes a classic Friedel-Crafts acylation.

Experimental Workflow:

reagents Indole + Acyl Chloride in DCM add_lewis_acid Add AlCl3 at 0°C reagents->add_lewis_acid stir Stir at RT add_lewis_acid->stir quench Quench with ice-cold HCl (aq) stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product 3-Acyl-2-(tert-butyl)- 5-methyl-1H-indole purify->product

Caption: Workflow for Friedel-Crafts acylation.

Step-by-Step Procedure:

  • To a solution of 2-(tert-butyl)-5-methyl-1H-indole (1.0 equiv) and the desired acyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, add a Lewis acid such as aluminum chloride (AlCl₃) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of ice-cold dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 3-acylindole.

Data Summary:

ReagentMolar Equiv.Purpose
2-(tert-butyl)-5-methyl-1H-indole1.0Substrate
Acyl Chloride1.2Acylating agent
Aluminum Chloride (AlCl₃)1.2Lewis acid catalyst
Dichloromethane (DCM)-Solvent

Expected Yield: 60-80%

Metal-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core.[11][12] These reactions typically require a pre-functionalized indole, such as a haloindole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[13][14][15]

This protocol details the coupling of the previously synthesized 3-bromoindole with an arylboronic acid.

Catalytic Cycle:

pd0 Pd(0)L2 ox_add Oxidative Addition pd_complex Ar-Pd(II)-Br(L2) ox_add->pd_complex transmetal Transmetalation pd_aryl_complex Ar-Pd(II)-R(L2) transmetal->pd_aryl_complex boronic_acid R-B(OH)2 boronic_acid->transmetal base Base base->transmetal red_elim Reductive Elimination red_elim->pd0 product Ar-R red_elim->product haloindole Ar-Br haloindole->ox_add

Caption: Suzuki-Miyaura coupling cycle.

Step-by-Step Procedure:

  • In a Schlenk flask, combine 3-bromo-2-(tert-butyl)-5-methyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the 3-aryl-2-(tert-butyl)-5-methyl-1H-indole.

Data Summary:

ComponentMolar Equiv.Role
3-Bromoindole1.0Substrate
Arylboronic Acid1.5Coupling Partner
Pd(PPh₃)₄0.05Catalyst
K₂CO₃2.0Base
Toluene/Water-Solvent

Expected Yield: 65-95%

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[16][17]

This protocol outlines the Heck reaction using a halo-substituted 2-(tert-butyl)-5-methyl-1H-indole.

Step-by-Step Procedure:

  • Combine the haloindole (e.g., 3-bromo- or a benzenoid-bromoindole) (1.0 equiv), the alkene (1.5 equiv), a palladium source like Pd(OAc)₂ (0.05 equiv), a phosphine ligand such as P(o-tolyl)₃ (0.1 equiv), and a base (e.g., triethylamine, Et₃N) (2.0 equiv) in a pressure tube.

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Seal the tube and heat the reaction to 100-120°C for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the alkenylated indole.

Data Summary:

ComponentMolar Equiv.Role
Haloindole1.0Substrate
Alkene1.5Coupling Partner
Pd(OAc)₂0.05Catalyst Precursor
P(o-tolyl)₃0.1Ligand
Et₃N2.0Base

Expected Yield: 50-80%

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[18][19][20]

This protocol describes the alkynylation of a halo-substituted 2-(tert-butyl)-5-methyl-1H-indole.

Step-by-Step Procedure:

  • To a mixture of the haloindole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 equiv), and a copper(I) co-catalyst (e.g., CuI) (0.06 equiv) in a suitable solvent like THF or DMF, add a base such as triethylamine.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.2 equiv) and stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the alkynylated indole.

Data Summary:

ComponentMolar Equiv.Role
Haloindole1.0Substrate
Terminal Alkyne1.2Coupling Partner
Pd(PPh₃)₂Cl₂0.03Catalyst
CuI0.06Co-catalyst
Triethylamine-Base and Solvent

Expected Yield: 70-95%

Directed C-H Functionalization: Precision Synthesis

Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of otherwise unreactive C-H bonds.[21][22][23] This approach involves the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

For 2-(tert-butyl)-5-methyl-1H-indole, directing groups can be installed on the indole nitrogen to target the C7 position or on a substituent at the C3 position to target the C4 position.

Protocol 7: N-Directed C7 Arylation

This protocol outlines a general approach for the C7 arylation using a removable directing group on the indole nitrogen.

Logical Relationship Diagram:

start 2-(tert-butyl)-5-methyl-1H-indole protect Install Directing Group on Indole Nitrogen start->protect protected_indole N-Protected Indole protect->protected_indole ch_activation Pd-Catalyzed C-H Activation and Arylation at C7 protected_indole->ch_activation c7_arylated C7-Arylated N-Protected Indole ch_activation->c7_arylated deprotect Remove Directing Group c7_arylated->deprotect final_product C7-Arylated Indole deprotect->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-(tert-butyl)-5-methyl-1H-indole

Welcome to the technical support center for the synthesis of 2-(tert-butyl)-5-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(tert-butyl)-5-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will delve into the mechanistic rationale behind common issues and provide field-proven, actionable solutions to improve your yield and purity.

The synthesis of indoles bearing bulky substituents at the C2 position, such as a tert-butyl group, presents unique steric and electronic challenges. The most common approach, the Fischer indole synthesis, involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[1][2] In this case, the reaction is between p-tolylhydrazine and pinacolone (3,3-dimethyl-2-butanone). While robust, this method often requires careful optimization to overcome low yields caused by incomplete reaction, side-product formation, and product degradation.[3]

This document provides a structured approach to identifying and solving these common experimental hurdles.

Understanding the Core Synthesis: The Fischer Indole Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[4] The reaction proceeds through several key stages, starting with the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][6]

Reaction Workflow Diagram

Fischer_Indole_Synthesis Start Starting Materials: p-tolylhydrazine Pinacolone Hydrazone Step 1: Phenylhydrazone Formation Start->Hydrazone Mild Acid (e.g., Acetic Acid) Rearrangement Step 2: [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Strong Acid Catalyst (e.g., PPA, ZnCl₂) Cyclization Step 3: Cyclization & Aromatization Rearrangement->Cyclization Heat -NH₃ Product Final Product: 2-(tert-butyl)-5-methyl-1H-indole Cyclization->Product

Caption: High-level workflow of the Fischer indole synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-(tert-butyl)-5-methyl-1H-indole.

Q1: My overall yield is extremely low (<20%). Where should I start my investigation?

A low overall yield is the most frequent complaint and can stem from multiple points in the reaction sequence. A systematic approach is crucial. The primary culprits are often incomplete hydrazone formation, failure of the cyclization step due to steric hindrance, or degradation of the product under harsh acidic conditions.[3]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield Reported CheckHydrazone Analyze reaction mixture before cyclization (TLC/LCMS). Is hydrazone formation complete? Start->CheckHydrazone CheckCyclization Analyze post-reaction mixture. Is hydrazone consumed but no product is formed? CheckHydrazone->CheckCyclization Yes Sol_Hydrazone Focus on optimizing Hydrazone Formation (See Q2) CheckHydrazone->Sol_Hydrazone No CheckPurity Is the product formed but isolated yield is low due to many byproducts? CheckCyclization->CheckPurity No Sol_Cyclization Focus on optimizing Cyclization Conditions (See Q3 & Q5) CheckCyclization->Sol_Cyclization Yes Sol_Purity Focus on minimizing Side Reactions (See Q4) CheckPurity->Sol_Purity Yes

Sources

Optimization

Technical Support Guide: Side Reactions in the Fischer Indole Synthesis of 2-(tert-butyl)-5-methyl-1H-indole

Executive Summary This guide addresses the specific challenges encountered during the Fischer indole synthesis of 2-(tert-butyl)-5-methyl-1H-indole from 4-methylphenylhydrazine (p-tolylhydrazine) and 3,3-dimethyl-2-butan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges encountered during the Fischer indole synthesis of 2-(tert-butyl)-5-methyl-1H-indole from 4-methylphenylhydrazine (p-tolylhydrazine) and 3,3-dimethyl-2-butanone (pinacolone).

While the Fischer indole synthesis is a robust pathway, the introduction of the bulky tert-butyl group creates a unique steric environment. Unlike typical methyl ketones (e.g., 2-butanone) where regioselectivity is the primary concern, the synthesis of 2-(tert-butyl) indoles is often plagued by kinetic retardation and competitive hydrolysis . This guide details the mechanistic causality of these failures and provides actionable troubleshooting protocols.

Mechanistic Pathway & Failure Points

The following diagram illustrates the reaction pathway, highlighting the critical "branch points" where side reactions occur due to steric hindrance or improper conditions.

FischerIndole Start Start: p-Tolylhydrazine + Pinacolone Hydrazone Intermediate A: Hydrazone Start->Hydrazone Acid Cat., -H2O EneHydrazine Intermediate B: Ene-hydrazine (Sterically Strained) Hydrazone->EneHydrazine Tautomerization (Slowed by t-Bu) Hydrolysis Side Reaction 1: Hydrolysis (Reversion to SM) Hydrazone->Hydrolysis +H2O (Equilibrium) Azine Side Reaction 2: Azine Formation (Dimerization) Hydrazone->Azine + Excess Ketone Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining Step Cleavage Side Reaction 3: N-N Bond Cleavage (p-Toluidine + Nitrile) EneHydrazine->Cleavage Strong Acid/Heat (Fragmentation) Indole Target Product: 2-(tert-butyl)-5-methyl-1H-indole Sigmatropic->Indole -NH3, Cyclization

Figure 1: Reaction pathway showing the bottleneck at the Ene-hydrazine stage due to the tert-butyl group, leading to potential hydrolysis or cleavage.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I see starting materials remaining even after refluxing for 24 hours."

Diagnosis: Kinetic Retardation & Hydrolysis Equilibrium. The tert-butyl group adjacent to the carbonyl carbon in pinacolone creates significant steric bulk. This hinders the initial nucleophilic attack of the hydrazine and, more critically, the formation of the ene-hydrazine tautomer required for the [3,3]-sigmatropic rearrangement. If water is not rigorously removed, the equilibrium shifts back toward hydrolysis (starting materials).

Corrective Actions:

  • Switch Catalyst: Weak acids (acetic acid) are often insufficient for this sterically demanding substrate. Use Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    )  in acetic acid. PPA acts as both a catalyst and a solvent/dehydrating agent.[1]
    
  • Force Water Removal: If using a solvent (toluene/benzene), employ a Dean-Stark trap to physically remove water. This drives the hydrazone formation to completion.

  • Two-Step Protocol: Do not rely on "in-situ" formation. Isolate the hydrazone first.

    • Reflux hydrazine + ketone in ethanol with catalytic acetic acid.

    • Isolate the solid hydrazone.

    • Cyclize the pure hydrazone using PPA or

      
       at 100-110°C.
      
Issue 2: "I am observing a major impurity at a similar Rf to the product."

Diagnosis: Pinacolone Azine or p-Toluidine.

  • Azines: Formed when one hydrazine molecule reacts with two ketone molecules. This is common if the hydrazine is added too slowly or if the ketone is in large excess without sufficient acid.

  • p-Toluidine: Result of N-N bond cleavage (reductive cleavage). Although less common with p-tolylhydrazine than with nitro-hydrazines, thermal stress during the reaction can cause the hydrazine bond to break homolytically or heterolytically before cyclization.

Differentiation:

Impurity Appearance (TLC/Visual) Cause
Hydrazone Yellow/Orange spot, turns dark on standing Incomplete reaction
Azine Bright yellow, highly fluorescent Excess ketone, low acid

| p-Toluidine | UV active, stains purple/brown with Ninhydrin | Thermal decomposition |

Issue 3: "Could I have formed the wrong regioisomer?"

Technical Insight: No. In many Fischer syntheses (e.g., with 2-butanone), regioselectivity is a major issue because enolization can occur on either side of the carbonyl.

  • Pinacolone Structure:

    
    
    
  • Analysis: The tert-butyl side has zero

    
    -protons. Enolization (and thus ene-hydrazine formation) can only occur at the methyl group (C1).
    
  • Conclusion: The formation of the 3-tert-butyl isomer is chemically impossible via the standard mechanism. If you isolate a different indole, it is likely a product of a Wagner-Meerwein rearrangement (migration of a methyl group from the t-butyl moiety), but this requires extreme conditions (e.g., boiling in concentrated

    
    ).
    

Optimized Experimental Protocol

Objective: Synthesis of 2-(tert-butyl)-5-methyl-1H-indole minimizing hydrolysis and oligomerization.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 3,3-Dimethyl-2-butanone (Pinacolone) (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 eq by weight)

Step-by-Step Method:

  • Hydrazone Formation (Optional but Recommended):

    • Mix hydrazine and pinacolone in Ethanol. Add drops of glacial acetic acid.

    • Stir at RT for 2 hours. If precipitation occurs, filter the hydrazone. If not, evaporate solvent to dryness.

  • Cyclization (PPA Method):

    • Place PPA in a round-bottom flask and heat to 80°C (to lower viscosity).

    • Add the hydrazone (or crude mixture) portion-wise with vigorous mechanical stirring. Caution: Exothermic.

    • Heat the mixture to 100–110°C for 2–3 hours. Monitor by TLC.

    • Note: Do not exceed 120°C to prevent de-alkylation or migration of the tert-butyl group.

  • Work-up:

    • Cool to 60°C. Pour the reaction mixture onto crushed ice/water (approx. 10x volume).

    • Stir vigorously until the PPA is hydrolyzed and a solid precipitate forms.

    • Neutralize with saturated

      
       or NaOH (keep temp < 20°C during neutralization).
      
    • Extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Recrystallization from Hexane/Ethanol is often sufficient.

    • If column chromatography is needed, use Hexane:Ethyl Acetate (95:5).

Quantitative Data Summary

ParameterStandard Conditions (Acetic Acid)Optimized Conditions (PPA)
Reaction Time 12 - 24 Hours2 - 3 Hours
Major Side Product Hydrazone (Incomplete)Oligomers (Trace)
Typical Yield 30 - 45%65 - 80%
Work-up Difficulty LowMedium (Viscous Acid)

References

  • Robinson, B. (1969). Studies on the Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 69(2), 227–250.

  • Gribble, G. W. (2016). Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][10][11][12] In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[13]

  • BenchChem. (2025).[2] Protocol for Fischer Indole Synthesis of 2-Methylindoles.[2][9] Technical Support Center.

  • Organic Chemistry Portal. (2023). Fischer Indole Synthesis: Mechanism and Recent Literature.

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.

Sources

Troubleshooting

solvent effects on the yield of 2-(tert-butyl)-5-methyl-1H-indole

Technical Support Hub: Optimization of 2-(tert-butyl)-5-methyl-1H-indole Synthesis Part 1: Executive Summary & Technical Context The Challenge: Synthesizing 2-(tert-butyl)-5-methyl-1H-indole presents a specific kinetic c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimization of 2-(tert-butyl)-5-methyl-1H-indole Synthesis

Part 1: Executive Summary & Technical Context

The Challenge: Synthesizing 2-(tert-butyl)-5-methyl-1H-indole presents a specific kinetic challenge: the steric bulk of the tert-butyl group at the C2 position. While the electronic effects of the 5-methyl group are mildly activating (favorable), the tert-butyl group significantly raises the activation energy required for the critical [3,3]-sigmatropic rearrangement step in the Fischer Indole Synthesis.[1]

The Solvent Factor: In this specific reaction, the solvent is not merely a medium; it is a thermodynamic lever.[1] Low-boiling protic solvents (like Ethanol) often fail to reach the temperature threshold required to overcome the steric barrier of the tert-butyl group, resulting in stalled intermediates (hydrazones) rather than cyclized product.[1] Conversely, highly acidic media can degrade the electron-rich indole product.[1]

Recommendation: For maximum yield and purity, we recommend a biphasic system (Toluene/Water) with p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap, or a Glacial Acetic Acid/Zinc Chloride system for smaller scales.[1][2]

Part 2: Solvent Effects Matrix

The following table analyzes how different solvent systems impact the reaction kinetics for this specific sterically hindered substrate.

Solvent SystemBoiling Point (°C)SuitabilityKey Technical Observation
Ethanol / H₂SO₄ 78°CLow Critical Failure Point: The boiling point is often insufficient to drive the rearrangement of the bulky tert-butyl hydrazone. Results in high residual hydrazone and low indole yield.[1]
Glacial Acetic Acid 118°CMedium-High Good solubility for 4-methylphenylhydrazine. The higher boiling point drives cyclization, but workup can be tedious, and yield loss occurs during neutralization.[1][2]
Toluene / pTSA 110°COptimal Recommended. Allows for azeotropic removal of water (Dean-Stark).[1] Driving water removal pushes the equilibrium of the sterically difficult hydrazone formation.[1] Non-polar nature precipitates polar impurities.[1]
Ethylene Glycol 197°CHigh Excellent for stubborn substrates requiring high thermal energy.[1] However, isolation of the product is difficult due to solvent viscosity and high boiling point.[1][2]
DCE (Dichloroethane) 84°CSpecific Preferred only for metal-catalyzed routes (e.g., Cu-catalyzed oxidative cyclization) where oxidative stability is required [1].[1][2]

Part 3: Optimized Experimental Protocol

Workflow: Fischer Indole Synthesis via Azeotropic Distillation Objective: Overcome steric hindrance of the tert-butyl group by driving equilibrium.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)[1]

  • 3,3-Dimethyl-2-butanone (Pinacolone) (1.1 eq)[1][2]

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)[1][2]

  • Solvent: Toluene (0.5 M concentration)[1][2]

Step-by-Step Guide:

  • Hydrazone Formation (The Bottleneck):

    • Suspend 4-methylphenylhydrazine HCl in Toluene.

    • Add Pinacolone and pTSA.[1]

    • Crucial Step: Attach a Dean-Stark trap filled with Toluene.

    • Reflux vigorously.[1] The tert-butyl group makes the initial condensation slow. You must observe water collection in the trap. If water generation stops before theoretical volume is reached, the reaction has stalled.[1][2]

  • The Rearrangement (Cyclization):

    • Continue reflux for 4–6 hours.[1] The high temperature of refluxing Toluene (110°C) is necessary to force the [3,3]-sigmatropic shift past the steric clash of the tert-butyl group.

    • Monitoring: TLC (Hexane/EtOAc 9:1).[1][2] Look for the disappearance of the hydrazone intermediate (often a yellow spot) and appearance of the fluorescent indole.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Wash organic layer with NaHCO₃ (sat.[1] aq.) to remove pTSA.

    • Dry over MgSO₄ and concentrate.[1][4]

    • Purification: Recrystallization from hot Ethanol/Water is often sufficient, avoiding column chromatography.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I am seeing a persistent yellow intermediate on TLC that won't convert to the indole. What is it? A: This is the arylhydrazone intermediate .[1]

  • Cause: The reaction temperature is too low to overcome the activation energy for the sigmatropic rearrangement, likely due to the steric bulk of the tert-butyl group.[1]

  • Fix: If you are using Ethanol, switch to Toluene or Acetic Acid .[1][2] If you are already in Toluene, add a Lewis Acid promoter like ZnCl₂ (0.5 eq) to lower the activation energy barrier [2].[1][2]

Q2: My yield is low (<40%), and the product is a dark, sticky tar. A: This indicates acid-catalyzed polymerization .[1][2]

  • Cause: 2-(tert-butyl) indoles are electron-rich. In the presence of strong mineral acids (like H₂SO₄) and oxygen, they oxidatively polymerize.[1][2]

  • Fix:

    • Switch from H₂SO₄ to a milder acid like pTSA or Polyphosphoric Acid (PPA) .[1]

    • Degas your solvent with Nitrogen/Argon before reflux.[1]

    • Reduce reaction time. Stop immediately once the starting material is consumed.[1]

Q3: Can I use a metal-catalyzed route (e.g., Larock) instead? A: Yes, but solvent choice changes completely.[1][2]

  • Context: For a Larock synthesis (using 2-iodo-4-methylaniline + tert-butyl acetylene), DMF or DCE are superior.

  • Note: Recent studies suggest DCE (Dichloroethane) gives higher yields in copper-catalyzed oxidative cyclizations compared to Toluene or THF for similar substrates [1].[1] However, for the standard Fischer route, stick to Toluene.[1][2]

Q4: Why not use water as a solvent (Green Chemistry)? A: While "on-water" synthesis is popular, the hydrophobicity of the tert-butyl group and the pinacolone makes mass transfer very poor in water.[1]

  • Result: You will likely recover unreacted starting material.[1]

  • Exception: If you use a surfactant or a phase-transfer catalyst, but Toluene remains the robust standard for this specific sterically hindered molecule.[1]

Part 5: Mechanistic Visualization

The following diagram illustrates the critical "Stall Point" caused by the solvent and steric interactions.

IndoleSynthesis cluster_0 Solvent Critical Zone Start Start: 4-Methylphenylhydrazine + Pinacolone Step1 Condensation (Solvent: Toluene preferred) Start->Step1 Hydrazone Intermediate: Arylhydrazone (Sterically Crowded) Step1->Hydrazone -H2O (Dean-Stark helps) Decision Is Temp > 100°C? Hydrazone->Decision Failure FAILURE MODE: Stalled at Hydrazone (Common in EtOH) Decision->Failure No (e.g., EtOH reflux) Rearrangement [3,3]-Sigmatropic Shift (Rate Determining Step) Decision->Rearrangement Yes (e.g., Toluene/AcOH) Cyclization Cyclization & NH3 Loss Rearrangement->Cyclization Product Product: 2-(tert-butyl)-5-methyl-1H-indole Cyclization->Product

Caption: Kinetic pathway showing the critical temperature dependence required to overcome the steric bulk of the tert-butyl group during the sigmatropic rearrangement.

Part 6: References

  • ACS Publications. (2026).[1] Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols. The Journal of Organic Chemistry. Link[1][2]

  • MDPI. (2023).[1] New 3H-Indole Synthesis by Fischer's Method: Solvent and Lewis Acid Effects. Molecules. Link[1][2]

  • BenchChem. (2025).[1][5][6] The Fischer Indole Synthesis: A Comprehensive Technical Guide & Troubleshooting. Link

  • Taylor & Francis. (2024).[1] Fischer Indole Synthesis – Knowledge and References. Link[1][2]

Sources

Optimization

troubleshooting guide for the synthesis of substituted indoles

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting & Optimization for Indole Scaffolds Welcome to the Indole Synthesis Support Hub User Profile: Senior Research Chemist / Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting & Optimization for Indole Scaffolds

Welcome to the Indole Synthesis Support Hub

User Profile: Senior Research Chemist / Medicinal Chemist Objective: Resolve failure modes in the construction of substituted indole rings.

Indoles are "privileged structures" in drug discovery, yet their synthesis is often plagued by regioselectivity issues, polymerization, and functional group incompatibility. This guide moves beyond standard textbook definitions to address the why and how of experimental failure.

Module 1: The Fischer Indole Synthesis

The Issue: "My reaction turns into a black tar," or "I am getting the wrong regioisomer."

The Fischer synthesis is the workhorse of indole chemistry, but it is thermodynamically driven and prone to "runaway" polymerization due to the acidity required.

Diagnostic Q&A

Q: Why is my reaction mixture turning into an intractable black solid (tar)? A: You likely have an acid/temperature mismatch.

  • The Cause: Indoles are electron-rich enamines hidden inside an aromatic ring. In the presence of strong acids and oxygen, they undergo oxidative dimerization and polymerization.

  • The Fix:

    • Switch Acids: If using polyphosphoric acid (PPA) or H₂SO₄, switch to a Lewis Acid catalyst like ZnCl₂ or 4% H₂SO₄ in 1,4-dioxane . These allow for lower reaction temperatures.

    • Degas: Run the reaction under strict Nitrogen/Argon.

    • The "Ammonia" Trap: Ensure efficient removal of the NH₃ generated. If NH₃ lingers, it inhibits the final aromatization step.

Q: I am using an unsymmetrical ketone (e.g., 2-butanone). Why is the regioselectivity poor? A: You are fighting the competition between Kinetic and Thermodynamic enolization.

  • Mechanism: The hydrazone can tautomerize to two different "ene-hydrazines."

    • Kinetic Control (Less substituted alkene): Favored by strongly acidic conditions and lower temperatures.

    • Thermodynamic Control (More substituted alkene): Favored by weaker acids and high heat.

  • The Fix: To favor the 3-substituted indole (from the more substituted enamine), use polyphosphoric acid (PPA) . To favor the 2-substituted indole , use a sterically demanding acid or milder conditions.

Workflow Visualization: The Fischer Pathway

FischerMechanism Start Aryl Hydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomerization) Hydrazone->EneHydrazine Acid Cat. EneHydrazine->Hydrazone Reversible Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining Step Aminal Aminal Intermediate Sigmatropic->Aminal Re-aromatization Indole Substituted Indole Aminal->Indole -NH3

Caption: The critical bottleneck is the [3,3]-sigmatropic rearrangement. Electron-withdrawing groups on the hydrazine ring destabilize this step.

Module 2: The Larock Heteroannulation

The Issue: "The reaction stalls," or "I see Palladium black precipitation."

This Pd-catalyzed method couples an o-iodoaniline with an internal alkyne.[1] It is powerful but sensitive to steric bulk and stoichiometry.

Diagnostic Q&A

Q: I am getting low yields, and the alkyne is not fully consuming. A: Check your LiCl stoichiometry .

  • The Science: LiCl is not just an additive; it facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate. However, excess LiCl (more than 1 equivalent) can inhibit the reaction by saturating the coordination sphere of Palladium, preventing alkyne coordination.

  • Standard: Use exactly 1.0 equiv of LiCl.

Q: How do I control Regioselectivity (C2 vs. C3)? A: Regioselectivity is dictated by the steric bulk of the alkyne substituents.

  • The Rule: The larger group on the alkyne will end up at the C2 position (adjacent to the Nitrogen).

  • Why? During the migratory insertion step, the alkyne inserts into the Aryl-Pd bond.[2] Steric repulsion forces the bulky group away from the aryl ring, placing it next to the Pd, which eventually becomes the C2 position.

Data: Ligand & Base Effects on Larock Synthesis
VariableRecommendationReason
Catalyst Source Pd(OAc)₂ (5 mol%)Pre-catalyst stability.
Ligand PPh₃ (Triphenylphosphine)Standard. Bulky ligands (e.g., o-tol3P) often decrease yield due to steric crowding during insertion.
Base Na₂CO₃ or K₂CO₃Stronger bases (KOtBu) can cause dehydrohalogenation of the starting material.
Additive LiCl (1 equiv) CRITICAL. Promotes oxidative addition and stabilizes intermediates.
Module 3: The Bartoli Indole Synthesis

The Issue: "My yield is <10%," or "I can't get the reaction to start."

The Bartoli reaction is specific for converting ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[3]

Diagnostic Q&A

Q: Why is my yield so low? I used 1 equivalent of Grignard. A: You have a stoichiometry error . The Bartoli synthesis requires 3 to 4 equivalents of the vinyl Grignard reagent.

  • The Math of Consumption:

    • Eq 1: Attacks the Nitro group (formation of nitroso).

    • Eq 2: Attacks the Nitroso group (formation of hydroxylamine/nitrene equivalent).

    • Eq 3: Acts as a base to deprotonate the intermediate and facilitate cyclization.

  • The Fix: Always start with 3.5 equivalents of vinyl magnesium bromide.

Q: The reaction is messy. How do I optimize? A: Temperature control is paramount.

  • Protocol:

    • Cool the nitroarene in THF to -40°C .

    • Add the Grignard reagent rapidly (contrary to standard wisdom, slow addition can sometimes lead to decomposition of the sensitive nitroso intermediate).

    • Stir at -40°C for 20 mins, then warm to room temperature.

Module 4: Purification & Handling

The Issue: "My product was pure by TLC, but it turned pink/red on the column."

The "Pink Spot" Phenomenon

Indoles are acid-sensitive. Silica gel is slightly acidic (pH 4-5). When electron-rich indoles (especially those with alkyl groups at C2/C3) travel through silica, they undergo acid-catalyzed oligomerization, turning pink or red.

The Self-Validating Purification Protocol
  • Pre-treat the Column: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Eluent Modification: Add 0.5% - 1% TEA to your mobile phase (e.g., Hexanes/EtOAc + 1% TEA).

  • Visualization: Do not leave indole plates in iodine chambers for long; they will oxidize. Use Vanillin stain or Ehrlich’s reagent (p-dimethylaminobenzaldehyde) which turns indoles a distinct violet/pink on purpose for identification.

References
  • Fischer Indole Mechanism & Regioselectivity

    • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993. Link

  • Larock Heteroannulation

    • Larock, R. C.; Yum, E. K.[4] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][4] Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link

    • Larock, R. C.[4] "Palladium-catalyzed annulation."[1] Journal of Organometallic Chemistry, 1999, 576(1-2), 111-124. Link

  • Bartoli Indole Synthesis

    • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R.[5][6] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989, 30(16), 2129-2132.[6] Link

  • Purification Techniques: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (General reference for stability and handling of heterocycles).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(tert-butyl)-5-methyl-1H-indole

Welcome to the technical support guide for the purification of 2-(tert-butyl)-5-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in isolati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(tert-butyl)-5-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in isolating this target molecule from its reaction mixture, particularly when dealing with residual starting materials. We will focus on purification following the Fischer indole synthesis, a robust and widely used method for constructing the indole scaffold.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and primary impurities in a typical synthesis of 2-(tert-butyl)-5-methyl-1H-indole?

In a standard Fischer indole synthesis for this molecule, the reaction involves the acid-catalyzed condensation and cyclization of p-tolylhydrazine (or its hydrochloride salt) with pinacolone (3,3-dimethyl-2-butanone).[1][3]

Therefore, the primary impurities you are likely to encounter in your crude product are:

  • Unreacted p-tolylhydrazine: A polar and basic starting material.

  • Unreacted Pinacolone: A volatile ketone that is often removed during solvent evaporation but can persist.

  • Phenylhydrazone intermediate: The product of the initial condensation between the hydrazine and the ketone, which may not have fully cyclized.[4]

  • Side-products: Isomeric indole products or polymeric materials formed under harsh acidic conditions.

CompoundMolar Mass ( g/mol )PolarityKey Characteristics
Product: 2-(tert-butyl)-5-methyl-1H-indole187.28[5]Moderately PolarThe target molecule, typically a solid at room temperature.
Starting Material: p-tolylhydrazine122.17High (Basic)A common and often persistent impurity.
Starting Material: Pinacolone100.16ModerateVolatile ketone, may be present in trace amounts.
Intermediate: Phenylhydrazone204.31Moderately HighLess polar than hydrazine but more polar than the final indole.
Q2: How can I quickly assess the purity of my crude product and detect starting material contamination?

Thin-Layer Chromatography (TLC) is the most effective initial technique.[6] Spot your crude reaction mixture alongside the p-tolylhydrazine starting material on a silica gel plate.

  • Eluent System: Start with a non-polar system like 9:1 Hexane:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm). Indoles and hydrazines are typically UV-active.

  • Interpretation: p-tolylhydrazine is significantly more polar than the indole product. It will appear as a distinct spot with a much lower Rf value (closer to the baseline). The product spot will be higher up the plate. The presence of a spot in your crude lane that corresponds to the Rf of the p-tolylhydrazine standard confirms contamination.

Q3: What is the most straightforward method to remove the bulk of p-tolylhydrazine before more rigorous purification?

An acidic wash (liquid-liquid extraction) is highly effective. Since p-tolylhydrazine is basic, it can be protonated and extracted into an aqueous acid layer, while the neutral indole product remains in the organic phase.

Brief Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

This simple workup can significantly reduce the hydrazine impurity, making subsequent purification steps much more efficient.

Purification Workflow & Troubleshooting Guide

This workflow provides a logical sequence for purifying your product and troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Post-Reaction) TLC Purity Check: TLC Analysis Crude->TLC AcidWash Acidic Wash (LLE) [Removes Basic Hydrazine] TLC->AcidWash Hydrazine Detected Concentrate1 Concentrate Organic Layer AcidWash->Concentrate1 PurityCheck2 Assess Purity (TLC/NMR) Concentrate1->PurityCheck2 Decision Is Product >95% Pure? PurityCheck2->Decision Chrom Column Chromatography [For difficult separations] Decision->Chrom No (Similar Rf values) Recryst Recrystallization [For crystalline solids] Decision->Recryst No (Product is solid) FinalProduct Pure Product (>98%) Decision->FinalProduct Yes Chrom->FinalProduct Recryst->FinalProduct

Caption: Decision workflow for purifying 2-(tert-butyl)-5-methyl-1H-indole.

Troubleshooting Common Purification Issues
Problem Probable Cause & Explanation Recommended Solution(s)
"My product and starting material are co-eluting or have very close Rf values on TLC." The chosen solvent system is not providing adequate separation. The polarity of the eluent might be too high, causing all components to move up the plate, or too low, causing them to remain at the baseline.1. Optimize TLC Solvent System: Decrease the polarity. Try solvent systems like 1-5% Ethyl Acetate in Hexane or 1-2% Diethyl Ether in Hexane.[7] 2. Alternative Technique: If chromatography is challenging, attempt recrystallization, which separates based on solubility differences rather than polarity.[8]
"After column chromatography, my fractions are still impure." 1. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 2. Poor Packing: Channels or cracks in the silica gel allowed the sample to pass through without proper interaction. 3. Elution Too Fast: Running the solvent through the column too quickly reduces the equilibrium time between the stationary and mobile phases.1. Reduce Load: Use a larger column or load less material (typically 1-5% of the silica gel weight). 2. Repack Column: Ensure a uniform, bubble-free slurry when packing the column.[9] 3. Control Flow Rate: Maintain a steady, controlled flow. For flash chromatography, this is typically achieved with gentle air pressure.
"My product 'oiled out' during recrystallization instead of forming crystals." The solubility of your compound is too high in the chosen solvent, even at low temperatures, or the solution cooled too rapidly. Oiling out occurs when the compound comes out of solution above its melting point.1. Change Solvent System: Use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol, acetone) while hot, then slowly add a "poor" solvent (e.g., water, hexane) until turbidity persists. Reheat to clarify and cool slowly.[10] 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[11] 3. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal to induce nucleation.
"My NMR spectrum shows broad peaks for the product." This can be due to residual acidic or basic impurities (like HCl from the catalyst or leftover hydrazine) that interfere with the indole N-H proton and other aromatic signals.1. Perform a Neutralizing Wash: Ensure the post-reaction workup includes a wash with a mild base (e.g., sat. NaHCO₃ soln.) to remove acid, followed by the acidic wash for the hydrazine. 2. Filter Through a Silica Plug: If the impurity is minor, dissolve the product in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline polar impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating compounds with different polarities, such as the indole product and the more polar hydrazine starting material.[6]

Materials:

  • Crude 2-(tert-butyl)-5-methyl-1H-indole

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Select Eluent System: Based on TLC analysis, choose a solvent system where the product has an Rf of ~0.3. A gradient elution is often effective. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., 2%, 5%, 10%).

  • Pack the Column:

    • Prepare a slurry of silica gel in 100% Hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is just level with the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting with the starting solvent (e.g., 100% Hexane).

    • Collect fractions of a consistent volume.

    • Gradually increase the eluent polarity as planned (e.g., switch to 98:2 Hexane:EtOAc).

  • Analyze Fractions:

    • Spot every few fractions on a TLC plate to track the elution of the product.

    • Combine the fractions that contain the pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2-(tert-butyl)-5-methyl-1H-indole.

Protocol 2: Purification by Recrystallization

This technique is excellent for purifying crystalline solids when impurities have different solubility profiles.[8][12]

Materials:

  • Crude 2-(tert-butyl)-5-methyl-1H-indole

  • Recrystallization solvent(s) (e.g., Ethanol, Water, Hexane)

  • Erlenmeyer flask, condenser, heating source (hot plate)

  • Ice bath, Büchner funnel, filter paper

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[11] A solvent pair like Ethanol/Water or Hexane/EtOAc often works well for indoles.[10]

  • Dissolve the Crude Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.

  • Cool Slowly:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the Product: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to remove all residual solvent.

References

  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • ChemicalBook. (n.d.). 2-tert-butyl-1-methyl-5-nitro-1H-indole synthesis.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Organic Syntheses. (n.d.). 2-methylindole.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ChemicalBook. (n.d.). 2-TERT-BUTYL-1H-INDOLE synthesis.
  • Knowledge UChicago. (n.d.). Supporting Information.
  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from the University of Rochester Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Vassar College. (2007, November 28).
  • Magritek. (n.d.). Column Chromatography.
  • Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds... by Column Chromatography and GC-MS Analysis. Retrieved from Biosciences Biotechnology Research Asia.
  • ACS Publications. (2026). Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. The Journal of Organic Chemistry.
  • Flinn Scientific. (n.d.). Basic Column Chromatography.
  • Santa Cruz Biotechnology. (n.d.). 2-tert-Butyl-6-methyl-1H-indole.
  • Sci-Hub. (2017).
  • AChemBlock. (n.d.). 2-tert-butyl-1-methyl-1H-indole 97%.
  • MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.

Sources

Reference Data & Comparative Studies

Validation

comparison of Fischer indole synthesis with other methods for indole preparation

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of modern medicinal chemistry. This privileged heterocyclic system is embedded in a vast array of natural products, ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of modern medicinal chemistry. This privileged heterocyclic system is embedded in a vast array of natural products, pharmaceuticals, and biologically active compounds. The strategic choice of synthetic methodology to construct this nucleus is paramount, directly influencing yield, substrate scope, functional group tolerance, and ultimately, the feasibility of a synthetic campaign.

This guide provides an in-depth, objective comparison of the seminal Fischer indole synthesis against a backdrop of other critical and contemporary methods. By examining the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, this document serves as a technical resource to inform the selection of the most suitable synthetic route for a given molecular target.

The Fischer Indole Synthesis: A Century-Old Workhorse

Discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most widely utilized methods for indole construction for over a century.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][2]

Mechanism and Causality of Experimental Choices

The elegance of the Fischer synthesis lies in its cascade of well-defined transformations under acidic conditions. The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1][2] The acid's role is multifaceted: it catalyzes both the initial formation of the hydrazone and the subsequent key rearrangement steps.

The accepted mechanism proceeds as follows:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[3]

  • Tautomerization to Enamine: The hydrazone undergoes a crucial tautomerization to its enamine isomer. This step requires the carbonyl component to possess at least two alpha-hydrogens.[3][4]

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming event occurs—a[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[2][3] This step breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the indole. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by a cyclization step where the terminal imine nitrogen attacks the newly formed enamine. This forms a cyclic aminal.

  • Elimination of Ammonia: Under the acidic conditions, the aminal readily eliminates a molecule of ammonia to generate the thermodynamically stable aromatic indole ring.[2][3]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine + H⁺ Sigmatropic [5][5]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Elimination NH₃ Elimination Cyclization->Elimination + H⁺ Indole Indole Product Elimination->Indole

Advantages:
  • Versatility and Scope: The reaction is compatible with a wide range of substituted arylhydrazines and carbonyl compounds, allowing for the synthesis of diverse indole derivatives.[6]

  • Readily Available Starting Materials: Phenylhydrazines, aldehydes, and ketones are common and often inexpensive laboratory reagents.[7]

  • One-Pot Procedures: The intermediate hydrazone does not always need to be isolated; the reaction can often be performed as a one-pot synthesis, improving operational efficiency.[1][4]

Limitations:
  • Harsh Acidic Conditions: The requirement for strong acids can be incompatible with sensitive functional groups on the substrates, limiting the molecular complexity that can be tolerated.[7]

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of a mixture of isomeric indoles, complicating purification and reducing the yield of the desired product.[4][7]

  • Failure with Certain Substrates: The synthesis of the parent, unsubstituted indole from acetaldehyde is often unsuccessful under standard conditions.[1] Furthermore, substrates with strong electron-donating groups can fail to undergo the required[5][5]-sigmatropic rearrangement, instead favoring a competing heterolytic N-N bond cleavage.[8] This is a notable challenge for the synthesis of 3-aminoindoles.[8]

Alternative Methods: A Comparative Analysis

While the Fischer synthesis is a powerful tool, numerous other methods have been developed, each with its own unique strengths and applications.

Reissert Indole Synthesis

The Reissert synthesis is a multistep sequence that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide).[9][10] The resulting pyruvate derivative is then reductively cyclized using reagents like zinc in acetic acid to form an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the indole.[9][10][11]

  • Key Advantage: It allows for the synthesis of indoles with a carboxylic acid group at the 2-position, a useful handle for further functionalization.

  • Key Disadvantage: It is a multi-step process and the initial starting materials (o-nitrotoluenes) may be less readily available than the arylhydrazines used in the Fischer synthesis.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product o_nitrotoluene o-Nitrotoluene condensation Condensation o_nitrotoluene->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation Base (KOEt) reductive_cyclization Reductive Cyclization condensation->reductive_cyclization Reduction (Zn/AcOH) indole_acid Indole-2-carboxylic Acid reductive_cyclization->indole_acid decarboxylation Decarboxylation (Optional) indole Indole indole_acid->indole Heat, -CO₂

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at very high temperatures (200-400 °C) using a strong base, such as sodium or potassium alkoxides or sodium amide.[12][13] The reaction is initiated by the deprotonation of both the amide N-H and the benzylic methyl group, followed by nucleophilic attack of the resulting carbanion onto the amide carbonyl.[13][14]

  • Key Advantage: It is particularly useful for preparing 2-substituted indoles, which can be challenging to access via other methods.[7][12]

  • Key Disadvantage: The extremely harsh reaction conditions (high temperatures and strong bases) severely limit its applicability to substrates with sensitive functional groups.[12] Modern variations using organolithium bases can proceed at milder temperatures.[12][13]

Bischler-Möhlau Indole Synthesis

This method produces 2-aryl-indoles from the reaction of an α-bromoacetophenone with an excess of aniline.[15][16] The mechanism is surprisingly complex, involving the initial formation of an α-arylamino-ketone intermediate, which then undergoes an electrophilic cyclization and subsequent aromatization to form the indole ring.[15][17]

  • Key Advantage: Provides a direct route to 2-arylindoles.

  • Key Disadvantage: Like the Madelung synthesis, it often requires harsh conditions and can suffer from poor yields.[15] However, recent modifications using microwave irradiation have been shown to improve yields and shorten reaction times.[7][16]

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindole derivatives.[5][18] It involves the reaction of a benzoquinone with a β-aminocrotonic ester (an enamine).[18] The mechanism consists of a sequence of Michael addition, nucleophilic attack by the enamine, and an elimination step.[18]

  • Key Advantage: It is a powerful tool for accessing the 5-hydroxyindole core, which is a key structural motif in biologically important molecules like serotonin and the anti-inflammatory drug indometacin.[18]

  • Key Disadvantage: The scope is generally limited to the specific starting materials (benzoquinones and enamines) required for the reaction.

Modern Palladium-Catalyzed Methods

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions and exceptional functional group tolerance.

  • Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[19][20][21] The reaction is highly versatile due to the wide variety of alkynes that can be employed.[19]

  • Buchwald-Hartwig Amination: While not a direct indole synthesis itself, the Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[22] It can be used to synthesize N-arylindoles and has been cleverly integrated into multi-step sequences for indole synthesis.[23][24] A notable modification of the Fischer synthesis by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the key intermediate in situ, expanding the scope of the classical reaction.[2]

  • Hegedus Indole Synthesis: This method utilizes a palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles.[25][26]

  • Key Advantages of Pd-Catalyzed Methods: These methods generally offer milder reaction conditions, excellent functional group tolerance, and high regioselectivity compared to many classical methods.[7]

  • Key Disadvantages: The primary drawbacks are the cost of the palladium catalyst and the need for pre-functionalized starting materials (e.g., o-iodoanilines), which can be a concern for large-scale synthesis.[7]

Head-to-Head Comparison: A Summary

MethodStarting MaterialsKey Features & StrengthsLimitations & Weaknesses
Fischer Arylhydrazine, Aldehyde/KetoneHighly versatile, readily available materials, one-pot possible.[1][7]Harsh acid conditions, regioselectivity issues with unsymmetrical ketones, fails for some substrates.[1][7][8]
Reissert o-Nitrotoluene, Diethyl OxalateYields indole-2-carboxylic acids, useful for further functionalization.[9]Multi-step, requires specific starting materials.[9]
Madelung N-acyl-o-toluidineGood for 2-substituted indoles.[7][12]Very harsh conditions (high temp, strong base), poor functional group tolerance.[12][13]
Bischler-Möhlau α-Bromoacetophenone, AnilineDirect route to 2-arylindoles.[15]Harsh conditions, often low yields (can be improved with microwave).[15][16]
Nenitzescu Benzoquinone, EnamineSpecific for 5-hydroxyindoles, a key biological scaffold.[18]Limited substrate scope.
Pd-Catalyzed (e.g., Larock) o-Haloaniline, AlkyneMild conditions, excellent functional group tolerance, high regioselectivity.[7][19]Catalyst cost, requires pre-functionalized starting materials.[7]

Experimental Protocols

Representative Protocol: Fischer Synthesis of 2-Phenylindole

This protocol is adapted from established literature procedures.[6]

Part A: Formation of Acetophenone Phenylhydrazone

  • Reactants: A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is prepared.

  • Reaction: The mixture is warmed on a steam bath for 1 hour.

  • Crystallization: The hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

  • Isolation: The product is collected by filtration and washed with 25 mL of cold ethanol.

Part B: Indolization

  • Reactants: In a tall 1-L beaker, an intimate mixture of the freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.

  • Heating: The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will liquefy after 3-4 minutes.

  • Reaction Completion: The beaker is removed from the bath, and stirring is continued for 5 minutes.

  • Workup: The hot reaction mixture is poured into a beaker containing 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

  • Purification: The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol. The typical yield is 72-80%.

Conclusion: Selecting the Right Synthetic Tool

The synthesis of indoles is a mature field of organic chemistry, yet it continues to evolve.[7] The classical Fischer indole synthesis remains a highly relevant and powerful method due to its simplicity and the accessibility of its starting materials. However, its limitations, particularly the harsh acidic conditions, necessitate the consideration of alternative methods.

For targets requiring sensitive functionalities, modern palladium-catalyzed reactions like the Larock synthesis offer a milder and often more efficient route. When specific substitution patterns are desired, such as the 5-hydroxy group or a 2-carboxylic acid, the Nenitzescu and Reissert syntheses, respectively, provide targeted solutions. The choice of an indole synthesis method is ultimately a strategic decision that must balance the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. A thorough understanding of the advantages and disadvantages of each named reaction is therefore essential for the modern synthetic chemist.

References

  • Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. J. Am. Chem. Soc., 98(9), 2674–2676. [Link]

  • Nenitzescu, C. D. (1929). Über einige Umsetzungen des Jod-benzols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2671.
  • Allen, G. R., Jr., Pidacks, C., & Weiss, M. J. (1966). The Nenitzescu Indole Synthesis. III. The Reaction of a Number of Substituted Benzoquinones with Ethyl β-Aminocrotonate. Journal of the American Chemical Society, 88(11), 2536-2544.
  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873.
  • Houlihan, W. J., Parrino, V. A., & Uike, Y. (1981). Lithiation of N-substituted-o-alkylanilides. A modified Madelung indole synthesis. The Journal of Organic Chemistry, 46(22), 4511-4515.
  • Hegedus Indole Synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). In chemeurope.com. Retrieved February 12, 2026, from [Link]

  • A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies. (n.d.). Benchchem. Retrieved February 12, 2026.
  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 12, 2026, from [Link]

  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem. Retrieved February 12, 2026.
  • Larock indole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662.
  • Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules, 25(21), 5038.
  • Reissert indole synthesis. (n.d.). In chemeurope.com. Retrieved February 12, 2026, from [Link]

  • Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(15), 5763–5766.
  • Diindolylamine Preparation and Stability Investig
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved February 12, 2026, from [Link]

  • Larock Indole Synthesis. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]

  • Madelung synthesis of indole. (n.d.). Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Reissert Indole Synthesis. (2020, December 24). YouTube. Retrieved from [Link]

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Comparative

Comparative Guide: Validation of an Analytical Method for 2-(tert-butyl)-5-methyl-1H-indole Quantification

Executive Summary: The Analytical Challenge In the synthesis of novel indole-based therapeutics (often targeting HCV, kinases, or GPCRs), the intermediate 2-(tert-butyl)-5-methyl-1H-indole represents a critical quality a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of novel indole-based therapeutics (often targeting HCV, kinases, or GPCRs), the intermediate 2-(tert-butyl)-5-methyl-1H-indole represents a critical quality attribute. Its high lipophilicity (LogP > 4.5) and structural similarity to potential regioisomers (e.g., the 6-methyl or 1-methyl analogs) present significant chromatographic challenges.

This guide objectively compares a legacy HPLC-UV approach against an optimized UHPLC-PDA (Core-Shell) methodology. While the legacy method offers basic compliance, the UHPLC approach demonstrates superior resolution of regioisomers, a 5x reduction in run time, and enhanced sensitivity—crucial for quantifying this compound as a genotoxic impurity or low-level intermediate.

Chemical Context & Method Selection

Understanding the analyte is the first step in robust method design.

  • Analyte: 2-(tert-butyl)-5-methyl-1H-indole

  • Molecular Formula: C₁₃H₁₇N[1][2]

  • Key Properties:

    • Lipophilicity: High. The tert-butyl group creates significant steric bulk and hydrophobic interaction.

    • Chromophore: Indole core absorbs strongly at 220 nm and 280 nm.

    • Stability: Susceptible to oxidation at the C3 position if not stored correctly; requires rapid analysis.

Method Comparison Matrix
FeatureAlternative: Legacy HPLC-UV Recommended: UHPLC-PDA (Core-Shell)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (1.7 µm or 2.7 µm)
Flow Rate 1.0 mL/min0.4 - 0.6 mL/min
Run Time 25 - 30 minutes4 - 6 minutes
Resolution (Isomers) < 1.5 (Baseline co-elution risk)> 3.0 (Full baseline separation)
Solvent Consumption High (~30 mL/run)Low (~3 mL/run)
LOD ~0.5 µg/mL~0.05 µg/mL

Detailed Experimental Protocol

The following protocol details the Recommended UHPLC-PDA Method , validated according to ICH Q2(R2) guidelines.

Instrumentation & Conditions[3][4]
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: Photodiode Array (PDA) scanning 200–400 nm; Quantitation at 225 nm (max sensitivity) and 280 nm (selectivity).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent Core-Shell.

  • Column Temp: 40°C.

Mobile Phase Setup[5]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient Profile:

Time (min)% Solvent A% Solvent BCurve
0.006040Initial
3.50595Linear
4.50595Hold
4.606040Re-equilibrate
6.006040End
Standard Preparation

Stock Solution: Dissolve 10 mg of 2-(tert-butyl)-5-methyl-1H-indole in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 mins to ensure complete dissolution due to high lipophilicity.

Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Acetonitrile.

Validation Workflow & Logic

The validation process must prove the method is "fit for purpose."[3] The following diagram outlines the logical flow of the validation experiments, emphasizing the causality between specific tests and data quality.

ValidationWorkflow Start Method Validation Planning Specificity Specificity Test (Isomer Spiking) Start->Specificity Critical Step 1 Specificity->Start Fail: Change Column Linearity Linearity & Range (5 Levels) Specificity->Linearity If Resolved Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Start Fail: Check Extraction Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp/pH) Precision->Robustness RSD < 2% Report Final Validation Report Robustness->Report Complete

Figure 1: Validation workflow emphasizing the dependency of subsequent steps on the success of Specificity (isomer separation).

Comparative Validation Data

The following data summarizes the performance of the recommended UHPLC method versus the legacy HPLC method.

Specificity (Isomer Separation)

The most critical validation parameter for substituted indoles is distinguishing the 5-methyl from the 6-methyl isomer.

  • Legacy HPLC: Peak valley ratio ~0.8 (Partial co-elution).

  • UHPLC Core-Shell: Peak valley ratio = 0 (Baseline separation, Resolution > 3.5).

Linearity and Sensitivity

Data derived from calibration curve y = mx + c.

ParameterLegacy HPLC-UVUHPLC-PDA (Validated)
Range 5 – 200 µg/mL0.5 – 200 µg/mL
Correlation (R²) 0.9950.9998
LOD (S/N = 3) 0.50 µg/mL0.05 µg/mL
LOQ (S/N = 10) 1.50 µg/mL0.15 µg/mL

Expert Insight: The sharper peaks in UHPLC (width at half height ~2s vs ~15s in HPLC) significantly increase signal-to-noise ratio, lowering the LOD by an order of magnitude.

Accuracy & Precision

n=6 determinations at 100% target concentration (50 µg/mL).

MetricLegacy HPLC-UVUHPLC-PDA (Validated) Acceptance Criteria
Mean Recovery 96.5%99.8% 98.0% - 102.0%
Repeatability (%RSD) 2.4%0.4% < 2.0%
Intermediate Precision 3.1%0.9% < 3.0%

Self-Validating System: System Suitability Testing (SST)

To ensure trustworthiness in routine use, the method includes a mandatory SST block before every sample set.

  • Blank Injection: Verify no carryover > 0.1% of analyte area.

  • Resolution Solution: A mix of 5-methyl and 6-methyl isomers. Requirement: Resolution (

    
    ) > 2.0.
    
  • Standard Replicates (n=5): Requirement: %RSD of retention time < 0.5%; %RSD of Area < 1.0%.

SST_Logic Start Start Sequence Blank Blank Clean? Start->Blank ResCheck Rs > 2.0? Blank->ResCheck Yes Fail Halt: Check Column/Mobile Phase Blank->Fail No RSDCheck RSD < 1.0%? ResCheck->RSDCheck Yes ResCheck->Fail No Pass Proceed to Samples RSDCheck->Pass Yes RSDCheck->Fail No

Figure 2: System Suitability Decision Tree. This logic is hard-coded into the CDS (Chromatography Data System) to prevent invalid data generation.

References

  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation. Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services. Link

  • PubChem. (n.d.). Compound Summary: Indole Derivatives.[4][5][6][7][8][9] National Center for Biotechnology Information. Link

  • Phenomenex. (n.d.). Core-Shell Technology: Kinetex High Performance.Link

Sources

Validation

Technical Guide: Mechanistic Validation of 2-(tert-butyl)-5-methyl-1H-indole Formation

Executive Summary The synthesis of 2-(tert-butyl)-5-methyl-1H-indole presents a specific challenge in heterocyclic chemistry: the introduction of a sterically demanding tert-butyl group adjacent to the nitrogen heteroato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(tert-butyl)-5-methyl-1H-indole presents a specific challenge in heterocyclic chemistry: the introduction of a sterically demanding tert-butyl group adjacent to the nitrogen heteroatom. While multiple routes exist, the Fischer Indole Synthesis remains the dominant method due to a unique mechanistic "lock" provided by the starting ketone, pinacolone.

This guide objectively compares the Fischer route against the Palladium-catalyzed Larock Annulation . It provides a validated mechanistic breakdown, demonstrating how the lack of


-protons on the tert-butyl group of the precursor ketone forces a single regiochemical outcome, thereby serving as a self-validating mechanistic probe.

Mechanistic Deep Dive: The Fischer "Pinacolone Constraint"

The primary route involves the condensation of


-tolylhydrazine  and pinacolone  (3,3-dimethyl-2-butanone).
The Critical Regiochemical Lock

In a standard Fischer synthesis with asymmetric ketones, two isomeric indoles can form depending on which


-proton is removed during ene-hydrazine tautomerization.

However, for 2-(tert-butyl)-5-methyl-1H-indole, the precursor ketone (pinacolone) possesses a unique structural constraint:

  • Methyl side (

    
    ):  Has 3 abstractable 
    
    
    
    -protons.
  • Tert-butyl side (

    
    ):  Has 0 
    
    
    
    -protons.

Mechanistic Implication: The formation of the ene-hydrazine intermediate—the prerequisite for the [3,3]-sigmatropic rearrangement—can only occur towards the methyl group. This renders the reaction 100% regioselective for the 2-tert-butyl isomer, eliminating the formation of the 3-tert-butyl isomer entirely.

Validated Reaction Pathway

The mechanism proceeds through the following experimentally verified stages:

  • Hydrazone Formation: Acid-catalyzed condensation of

    
    -tolylhydrazine and pinacolone.
    
  • Ene-Hydrazine Tautomerization: Proton loss occurs exclusively at the methyl group (kinetic and thermodynamic product).

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step. The N-N bond breaks while a new C-C bond forms between the ortho-position of the aryl ring and the

    
    -carbon of the enamine.
    
  • Re-aromatization & Cyclization: The resulting imine undergoes intramolecular nucleophilic attack by the aniline nitrogen.

  • Elimination: Loss of ammonia (

    
    ) yields the indole.[1][2]
    
Visualization of the Pathway

The following diagram illustrates the forced regioselectivity.

FischerMechanism Start p-Tolylhydrazine + Pinacolone Hydrazone Aryl Hydrazone (Intermediate) Start->Hydrazone H+ Constraint REGIOCHEMICAL LOCK: No alpha-protons on t-Bu side Hydrazone->Constraint EneHydrazine Ene-Hydrazine (Tautomerization toward Methyl) Hydrazone->EneHydrazine -H+ Constraint->EneHydrazine Forces Direction Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Heat Cyclization Cyclization & NH3 Loss Rearrangement->Cyclization Product 2-(tert-butyl)-5-methyl-1H-indole Cyclization->Product

Caption: Mechanistic flow showing the "Regiochemical Lock" that guarantees the 2-tert-butyl product.

Comparative Analysis: Fischer vs. Larock

While the Fischer synthesis is the standard, the Larock Indole Synthesis (Pd-catalyzed heteroannulation) is a potent alternative, particularly for sensitive substrates.

Comparison Matrix
FeatureMethod A: Fischer SynthesisMethod B: Larock Annulation
Precursors

-Tolylhydrazine + Pinacolone
2-Iodo-4-methylaniline + 3,3-Dimethyl-1-butyne
Catalyst Brønsted/Lewis Acid (e.g., PPA,

)
Palladium (

/ Ligand)
Regioselectivity Absolute (Substrate controlled)High (Steric control favors bulky group at C2)
Conditions Harsh (High Temp, Acidic)Mild (Base, lower temp)
Atom Economy High (Byproduct:

,

)
Moderate (Byproduct: Salt,

)
Cost LowHigh (Pd catalyst + Alkyne cost)
Why Fischer Wins for This Target

For 2-(tert-butyl)-5-methyl-1H-indole, the Larock method requires 3,3-dimethyl-1-butyne (tert-butyl acetylene), which is significantly more expensive than pinacolone. Furthermore, the "Pinacolone Constraint" in the Fischer route guarantees the correct isomer without the need for expensive ligands to control regioselectivity.

Experimental Protocols

Protocol A: Synthesis via Polyphosphoric Acid (PPA)

This protocol is optimized for scalability and yield.

  • Mixing: In a round-bottom flask, combine

    
    -tolylhydrazine hydrochloride (1.0 eq) and pinacolone (1.1 eq).
    
  • Hydrazone Formation: Add glacial acetic acid and stir at room temperature for 1 hour. (Validation: TLC shows disappearance of hydrazine).

  • Cyclization: Add Polyphosphoric Acid (PPA) (10 parts by weight relative to hydrazine).

  • Heating: Heat the mixture to 100–110°C for 3 hours.

    • Note: Do not exceed 120°C to prevent decomposition of the tert-butyl group via de-alkylation.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: Filter the precipitate or extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water.

Protocol B: Mechanistic Validation (Isotope/Intermediate Tracking)

To validate the mechanism described in Section 2.

  • Intermediate Isolation: Run the reaction in ethanol at 0°C without strong acid. The hydrazone will precipitate.

  • Characterization: Analyze the hydrazone via

    
    -NMR.
    
    • Target Signal: Look for the

      
       signal.
      
  • Deuterium Exchange: Dissolve the isolated hydrazone in

    
     with a trace of 
    
    
    
    .
    • Observation: Monitor the methyl protons of the ketone side. Rapid deuterium exchange will occur only at the methyl group, not the tert-butyl group.

Workflow Visualization

The following decision tree assists researchers in choosing the correct validation workflow based on available equipment.

ValidationWorkflow Start Start Validation Isolate Isolate Hydrazone (Mild Conditions) Start->Isolate NMR 1H-NMR Analysis Isolate->NMR Confirm Structure Deuterium D2O/DCl Exchange Experiment NMR->Deuterium Add DCl ResultA Exchange at Methyl Only (Mechanism Validated) Deuterium->ResultA Expected ResultB Exchange at t-Bu (Impossible - Error) Deuterium->ResultB Contamination?

Caption: Experimental workflow for validating the regiochemical constraints of the synthesis.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8] Chemical Reviews, 63(4), 373–401.[6] Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines." Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Hughes, D. L., & Zhao, D. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Noey, E. L., et al. (2017).[7] "Origins of Regioselectivity in the Fischer Indole Synthesis." Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
Reactant of Route 2
2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
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